4-(Azetidin-3-yl)aniline dihydrochloride is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing the azetidine ring —a four-membered, nitrogen-containing heterocycle—into drug candidates.[1][2]
Unlike traditional "flat" aromatic spacers, the azetidine moiety introduces
character, defined vectors, and unique physicochemical properties (low lipophilicity, high metabolic stability) without the steric bulk of larger rings like piperidine.[3] This compound is a preferred intermediate for synthesizing kinase inhibitors (e.g., JAK, MEK), GPCR ligands, and CNS-penetrant therapeutics.[3]
Chemical Profile & Physicochemical Properties[2][3][5][6][7][8]
The dihydrochloride salt form is preferred for its enhanced stability and water solubility compared to the free base, which is prone to oxidation and polymerization.[3]
Property
Specification
IUPAC Name
4-(Azetidin-3-yl)aniline dihydrochloride
CAS Number
90533-74-7
Molecular Formula
Molecular Weight
221.13 g/mol (Salt); 148.21 g/mol (Free Base)
Structure
Phenyl ring substituted at para position with azetidin-3-yl
Solubility
Highly soluble in water, DMSO, Methanol
Appearance
White to off-white crystalline solid
Storage
Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)
Mechanistic Significance: The "Azetidine Switch"[4]
In drug design, replacing a piperidine, pyrrolidine, or cyclobutyl ring with an azetidine is known as the "Azetidine Switch."[3] This strategy is employed to optimize the Multiparameter Optimization (MPO) score of a lead compound.[3]
Structural Advantages[7]
Reduced Lipophilicity (
): The high ionization potential of the azetidine nitrogen (typically basic) lowers the overall lipophilicity of the molecule, often improving solubility and reducing promiscuous binding.[3]
Geometric Constraints: The puckered conformation of the azetidine ring (approx. 30°) positions substituents in precise vectors that are distinct from 5- or 6-membered rings, potentially accessing novel binding pockets in enzymes like kinases.[3]
Metabolic Stability: The strained ring is surprisingly stable to oxidative metabolism (P450s) compared to pyrrolidines, which are prone to
The following diagram illustrates the decision matrix for selecting the azetidine scaffold during Lead Optimization.
Figure 1: Decision logic for implementing the Azetidine scaffold in medicinal chemistry campaigns.
Synthesis & Experimental Protocols
While 4-(Azetidin-3-yl)aniline is commercially available, in-house synthesis is often required for derivative generation or when specific isotopologues are needed. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling followed by acid-mediated deprotection.
Protocol: Synthesis via Suzuki Coupling
Objective: Synthesize 4-(Azetidin-3-yl)aniline dihydrochloride from tert-butyl 3-iodoazetidine-1-carboxylate.
Figure 2: Synthetic workflow for the generation of the target dihydrochloride salt.
Applications in Drug Discovery[2][3][5][6][10][11][12][13]
Kinase Inhibition (JAK/MEK)
The 4-(azetidin-3-yl)aniline motif acts as a hinge-binding mimic or a solvent-front vector in kinase inhibitors.
Mechanism: The aniline amine (
) often forms hydrogen bonds with the hinge region of the kinase (e.g., Glu/Leu residues), while the azetidine ring projects into the solvent channel, allowing for solubilizing substitutions (e.g., alkylation of the azetidine nitrogen).[3]
Case Study: This scaffold is structurally related to intermediates used in the synthesis of Cobimetinib (MEK inhibitor) and Baricitinib (JAK inhibitor) analogs, where the azetidine ring provides critical metabolic stability over a cyclobutyl or piperidine equivalent.
CNS Penetration
For Central Nervous System (CNS) targets, maintaining a low molecular weight (MW < 350) and controlling Topological Polar Surface Area (TPSA) is vital.
Advantage: The azetidine ring allows researchers to build "lead-like" libraries. The secondary amine of the azetidine can be functionalized with low-MW alkyl groups to fine-tune
(typically 9.0–10.[3]0) for optimal brain tissue binding.[3]
Engineering Controls: Always handle inside a certified chemical fume hood.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3]
Accident Response:
Skin Contact: Wash immediately with soap and water for 15 minutes.[3]
Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.[3] Seek immediate medical attention.
References
BenchChem. (2025).[3][6] The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Retrieved from [3]
National Institutes of Health (NIH). (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[3] Retrieved from [3]
Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances. Retrieved from [3]
PharmaBlock. (2025).[3][5] Azetidines in Drug Discovery: Privileged Scaffolds. Retrieved from [3]
Sigma-Aldrich. (2025).[3][4][5] Safety Data Sheet: Aniline Hydrochloride Derivatives. Retrieved from
4-(Azetidin-3-yl)aniline dihydrochloride chemical structure and properties
Title: 4-(Azetidin-3-yl)aniline Dihydrochloride: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the drive to escape "flatland"—by incre...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 4-(Azetidin-3-yl)aniline Dihydrochloride: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the drive to escape "flatland"—by increasing the fraction of sp³-hybridized carbons (Fsp³)—has led to the widespread adoption of small, rigid, nitrogen-containing heterocycles. 4-(Azetidin-3-yl)aniline dihydrochloride (CAS: 90533-74-7) has emerged as a highly versatile bifunctional building block. Combining an electron-rich aromatic amine (aniline) with a highly basic, four-membered saturated nitrogen heterocycle (azetidine), this compound provides unique geometric and physicochemical properties.
This technical guide provides an in-depth analysis of 4-(Azetidin-3-yl)aniline dihydrochloride, detailing its structural advantages, validated synthetic methodologies, and strategic applications in rational drug design, particularly in the development of kinase inhibitors and GPCR ligands.
Physicochemical Properties & Structural Analysis
The utility of 4-(azetidin-3-yl)aniline lies in the distinct properties of the azetidine ring. Compared to larger homologues like pyrrolidine or piperidine, the azetidine ring offers a reduced lipophilic surface area, lower molecular weight, and a highly constrained conformation. This constraint dictates a specific exit vector for substituents, which is invaluable for directing molecules into narrow solvent channels within target protein active sites.
Furthermore, the dihydrochloride salt form is critical for handling. The free base (CAS: 7215-04-5) is prone to oxidation and degradation, whereas the dihydrochloride salt ensures long-term bench stability and high aqueous solubility for biological assays .
Quantitative Data Summary
Property
Value
Chemical Name
4-(Azetidin-3-yl)aniline dihydrochloride
CAS Number
90533-74-7 (Salt) / 7215-04-5 (Free Base)
Molecular Formula
C₉H₁₂N₂ · 2HCl (C₉H₁₄Cl₂N₂)
Molecular Weight
221.12 g/mol (Salt) / 148.20 g/mol (Free Base)
Topological Polar Surface Area (TPSA)
32.3 Ų (Free base)
Hydrogen Bond Donors
3 (1 from azetidine NH, 2 from aniline NH₂)
Hydrogen Bond Acceptors
2
Physical State
Solid (typically off-white to pale yellow powder)
Synthetic Methodologies
Synthesizing 4-(azetidin-3-yl)aniline requires careful management of the two distinct nitrogen centers. Traditional approaches rely on the sequential construction of the azetidine ring or the coupling of pre-formed azetidines with aromatic systems . The most robust and scalable method utilizes a Negishi cross-coupling strategy, which allows for the direct formation of the C(sp³)–C(sp²) bond.
Experimental Protocol: Synthesis via Negishi Cross-Coupling
Objective: To synthesize 4-(azetidin-3-yl)aniline dihydrochloride from 1-Boc-3-iodoazetidine and 4-bromoaniline.
Step 1: Zincation of the Azetidine
Procedure: In an oven-dried flask under argon, suspend zinc dust (1.5 eq) in anhydrous DMA. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%), heating briefly to 65°C. Cool to room temperature and add 1-Boc-3-iodoazetidine (1.0 eq). Stir for 2 hours.
Causality & Logic: Organozinc reagents are highly functional-group tolerant. Unlike Grignard reagents, the azetidinylzinc halide will not attack the Boc protecting group, ensuring a clean generation of the nucleophile.
Step 2: Cross-Coupling
Procedure: To the organozinc solution, add 4-bromoaniline (0.9 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%). Heat the reaction mixture to 80°C for 12 hours.
Causality & Logic: The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the aryl bromide and promotes rapid reductive elimination, minimizing undesired homocoupling side reactions.
Validation: Monitor via LC-MS. The reaction is complete when the 4-bromoaniline peak is consumed and the mass corresponding to 1-Boc-3-(4-aminophenyl)azetidine (M+H = 249.1) is dominant.
Step 3: Workup and Purification
Procedure: Quench with saturated aqueous NH₄Cl to neutralize the zinc species. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
Step 4: Deprotection and Salt Formation
Procedure: Dissolve the intermediate in anhydrous dichloromethane (DCM). Cool to 0°C and add 4M HCl in dioxane (5.0 eq). Stir and allow to warm to room temperature over 4 hours.
Causality & Logic: The strong acid cleaves the Boc group, releasing isobutylene and CO₂ gas, which drives the reaction to completion. The excess HCl ensures that both the highly basic azetidine nitrogen and the less basic aniline nitrogen are fully protonated.
Validation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum. Confirm purity via ¹H NMR (D₂O); the complete absence of the singlet at ~1.4 ppm confirms total Boc removal.
Workflow for the synthesis of 4-(azetidin-3-yl)aniline dihydrochloride via Negishi cross-coupling.
Applications in Medicinal Chemistry & Drug Design
In drug discovery, the aniline moiety serves as an excellent nucleophile for forming amide bonds with core heterocycles (e.g., pyrimidines, quinolines) that bind to the hinge region of kinases. The azetidine ring, extending in the para position, is typically directed towards the solvent-exposed channel of the active site.
Why Azetidine over Piperidine?
Replacing a piperidine or pyrrolidine ring with an azetidine ring often results in a lower pKa, which can reduce hERG channel blockade liability—a common toxicity issue with basic amines. Furthermore, the compact nature of the azetidine minimizes steric clashes in narrow binding pockets while maintaining the ability to form critical water-mediated hydrogen bonds or salt bridges with acidic residues (like Asp or Glu) at the edge of the solvent channel.
Pharmacophore mapping of 4-(azetidin-3-yl)aniline derivatives in kinase inhibitor design.
A common challenge when utilizing 4-(azetidin-3-yl)aniline dihydrochloride is achieving selective functionalization. The secondary amine of the azetidine is significantly more nucleophilic than the primary aniline nitrogen.
Protocol: Selective Amide Coupling at the Aniline Nitrogen
To couple a carboxylic acid exclusively to the aniline nitrogen, a transient protection strategy must be employed.
Selective Protection:
Suspend 4-(azetidin-3-yl)aniline dihydrochloride (1.0 eq) in DCM.
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) at -78°C to liberate the free base.
Slowly add a solution of Boc₂O (0.95 eq) in DCM.
Causality: The lower temperature and sub-stoichiometric Boc₂O exploit the kinetic difference in nucleophilicity, ensuring the Boc group selectively protects the azetidine nitrogen.
Amide Coupling:
To a separate flask containing the desired carboxylic acid (1.1 eq), add HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 15 minutes to form the active ester.
Add the selectively protected 1-Boc-3-(4-aminophenyl)azetidine to the active ester solution. Stir at room temperature for 2 hours.
Causality: HATU is chosen over EDC/HOBt for its superior reaction kinetics, which prevents the unreactive aniline from degrading or undergoing side reactions.
Deprotection:
Extract the coupled product, dry, and treat with 4M HCl/Dioxane to cleave the Boc group, yielding the final azetidine-functionalized target molecule.
By adhering to these validated workflows, researchers can effectively leverage the unique structural properties of 4-(azetidin-3-yl)aniline dihydrochloride to design highly potent and selective therapeutic agents.
References
1.
Foundational
Technical Guide: 4-(Azetidin-3-yl)aniline – Free Base vs. Dihydrochloride Salt
Executive Summary 4-(Azetidin-3-yl)aniline is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. It serves as a rigidified linker t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Azetidin-3-yl)aniline is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. It serves as a rigidified linker that improves metabolic stability and solubility compared to piperidine or piperazine analogs.
Researchers typically encounter two forms:
Dihydrochloride Salt (2HCl): The standard commercial form. It is a stable, water-soluble solid but chemically dormant.
Free Base: The reactive species required for cross-coupling and nucleophilic substitutions. It is lipophilic, prone to oxidation, and difficult to store long-term.
Core Recommendation: Purchase and store the dihydrochloride salt for stability. Convert to the free base in situ or immediately prior to use to prevent oxidative degradation and ring-opening polymerization.
Chemical Profile & Structural Analysis[1][2][3][4]
Understanding the ionization states of this molecule is critical for reaction planning. The molecule possesses two distinct basic centers with vastly different pKa values.
The reactivity of 4-(Azetidin-3-yl)aniline is dictated by its two nitrogen atoms:
Azetidine Nitrogen (
): Highly basic (pKa 10.5–11.0). In the salt form, this is protonated and non-nucleophilic.
Aniline Nitrogen (
): Weakly basic (pKa 4.0–4.6). Even in the dihydrochloride form, this proton is loosely held, but the salt ensures it remains protonated in solid state, preventing oxidation.
Figure 1: Ionization states and the transition from storage form (Salt) to reactive form (Free Base).
Stability & Solubility Profiles
The Stability Paradox
The azetidine ring possesses significant ring strain (~25 kcal/mol).
Free Base Risks: In its neutral form, the secondary amine (azetidine) is a potent nucleophile. It can react with atmospheric CO
to form carbamates or undergo self-polymerization if stored as a neat oil. The aniline moiety is also susceptible to air oxidation (browning).
Salt Protection: Protonation "locks" the nitrogen lone pairs. This prevents autoxidation and polymerization. However, the salt is hygroscopic . If left open, it will absorb water, altering the effective molecular weight and leading to stoichiometry errors in synthesis.
Solubility Switching
Aqueous Phase: The dihydrochloride is highly soluble in water (>50 mg/mL).
Organic Phase: The free base partitions strongly into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Implication: You can easily purify the compound from non-basic impurities by dissolving the crude free base in organic solvent, washing with water, and then extracting into aqueous acid.
Critical Error: Using the dihydrochloride salt directly without adjusting the base equivalents.
Mechanism: Pd-catalysts are often inhibited by high concentrations of halides (Cl
) or sequestered by the chelating diamine. Furthermore, the reaction requires a free amine to coordinate to the Pd center.
Solution: You must add at least 2.5–3.0 equivalents of base (e.g., Cs
CO, NaO^t^Bu, or LiHMDS) to the reaction mixture to neutralize the 2HCl before the catalytic cycle can proceed. Alternatively, perform a "Free Base Liberation" (see Protocol 1) prior to setting up the reaction.
If reacting with an acid chloride in DCM, the dihydrochloride salt will not dissolve , leading to a heterogeneous slurry that reacts slowly or not at all.
Solution: Use a soluble organic base (DIEA or TEA) in 3.0 equivalents to solubilize the salt in situ, or pre-convert to free base.
Experimental Protocols
Protocol 1: Bulk Conversion (Salt
Free Base)
Use this when you need >500 mg of reactive material for a moisture-sensitive reaction.
Dissolution: Dissolve 1.0 g of 4-(Azetidin-3-yl)aniline dihydrochloride in 10 mL of distilled water. The solution should be clear and acidic (pH ~1-2).
or 1N NaOH while stirring until the pH reaches ~12.
Observation: The solution will become cloudy as the free base precipitates or oils out.
Extraction: Add 15 mL of DCM (Dichloromethane). Shake vigorously and separate the layers.
Note: The free base is highly lipophilic and will migrate to the bottom organic layer.
Repeat: Extract the aqueous layer 2x more with 10 mL DCM.
Drying: Combine organic layers, dry over anhydrous Na
SO, and filter.
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.
Result: Pale yellow/brown oil or solid. Use immediately.
Protocol 2: In-Situ Neutralization (Small Scale)
Use this for high-throughput screening or small-scale synthesis (<50 mg).
Figure 2: In-situ neutralization workflow for organic synthesis.
Biological Application Notes
When using this compound in biological assays (e.g., as a control or metabolite standard):
Stock Solutions: Prepare 10 mM stock solutions of the dihydrochloride salt in DMSO. It is more stable in DMSO than the free base.
Buffer Compatibility: When diluting into aqueous assay buffers (PBS, HEPES), the salt will slightly acidify the media. Ensure the buffer capacity is sufficient to maintain physiological pH (7.4), or back-titrate if using high concentrations (>100 µM).
Permeability: In cellular assays, the free base (neutral) permeates membranes via passive diffusion. The salt form must be deprotonated in the extracellular medium (pH 7.4) to cross the membrane effectively. The pKa of the azetidine (~11) suggests it will remain largely protonated at physiological pH, potentially limiting passive permeability unless active transport is involved.
References
PubChem. (2025).[3] 4-(Azetidin-3-yl)aniline Compound Summary. National Library of Medicine. [Link]
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[4] [Link]
Melnykov, K. P., et al. (2021).[5] pKa values of azetidine, pyrrolidine, piperidine derivatives. ResearchGate. [Link]
An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 4-(Azetidin-3-yl)aniline Dihydrochloride
Introduction 4-(Azetidin-3-yl)aniline dihydrochloride is a key building block in modern medicinal chemistry, valued for its unique structural and physicochemical properties. The incorporation of the strained four-membere...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(Azetidin-3-yl)aniline dihydrochloride is a key building block in modern medicinal chemistry, valued for its unique structural and physicochemical properties. The incorporation of the strained four-membered azetidine ring into the aniline scaffold provides a conformationally rigid, three-dimensional element that is increasingly sought after in drug design. This guide offers a comprehensive technical overview of its core properties, focusing on the determination of its molecular weight, and provides detailed, field-proven protocols for its synthesis and analytical validation.
The azetidine moiety, a saturated four-membered heterocycle containing a nitrogen atom, imparts a unique vectoral orientation to the molecule, which can be crucial for optimizing interactions with biological targets.[1] When attached to an aniline core, it creates a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The dihydrochloride salt form enhances the compound's solubility and stability, making it more amenable to handling and formulation in a research setting.[1]
This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, step-by-step methodologies for the confident use and characterization of this important chemical entity.
Core Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For 4-(Azetidin-3-yl)aniline dihydrochloride, these properties are derived from its constituent parts: the 4-(azetidin-3-yl)aniline free base and two equivalents of hydrochloric acid.
Molecular Structure and Weight Calculation
The free base, 4-(Azetidin-3-yl)aniline, has the molecular formula C₉H₁₂N₂.[2] Its molecular weight is calculated from the atomic masses of its constituent elements:
9 Carbon atoms: 9 x 12.011 amu = 108.099 amu
12 Hydrogen atoms: 12 x 1.008 amu = 12.096 amu
2 Nitrogen atoms: 2 x 14.007 amu = 28.014 amu
Total Molecular Weight of Free Base = 148.209 amu (commonly cited as 148.20 g/mol ) [2]
The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the molecule—the aniline nitrogen and the azetidine nitrogen—by two molecules of hydrochloric acid (HCl).
Therefore, the molecular weight of the dihydrochloride salt is:
Molecular Weight of Dihydrochloride = Molecular Weight of Free Base + (2 x Molecular Weight of HCl)= 148.209 amu + (2 x 36.461 amu)= 148.209 amu + 72.922 amu= 221.131 amu (approximately 221.13 g/mol )
This calculated molecular weight is a critical parameter for all quantitative work, including reaction stoichiometry, preparation of standard solutions, and interpretation of mass spectrometry data.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of 4-(Azetidin-3-yl)aniline and its dihydrochloride salt.
The synthesis of 4-(Azetidin-3-yl)aniline dihydrochloride is a multi-step process that requires careful control of protecting groups to ensure the desired regioselectivity and prevent unwanted side reactions. The following is a representative synthetic pathway, with explanations for the key strategic decisions.
Caption: Synthetic workflow for 4-(Azetidin-3-yl)aniline dihydrochloride.
Detailed Synthetic Protocol
Step 1: Protection of 3-Hydroxyazetidine
The nitrogen of the azetidine ring is highly nucleophilic and would interfere with subsequent steps. Therefore, it is protected, typically with a tert-butyloxycarbonyl (Boc) group.
Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM).
Add a base, for example, triethylamine (Et₃N), to scavenge the acid byproduct.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
Work up the reaction by washing with aqueous solutions and purify by column chromatography to yield N-Boc-3-hydroxyazetidine.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group is a poor leaving group and must be converted into a better one, such as a mesylate, to facilitate nucleophilic substitution.[3]
Dissolve N-Boc-3-hydroxyazetidine in DCM and cool to 0 °C.
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).
Stir the reaction at 0 °C until the starting material is consumed.
The resulting N-Boc-3-mesyloxyazetidine is often used directly in the next step without extensive purification.
Step 3: Nucleophilic Substitution with 4-Nitroaniline
The activated azetidine is reacted with 4-nitroaniline. The nitro group is used as a precursor to the aniline, as it is deactivating and prevents side reactions on the aromatic ring.
In a suitable solvent like dimethylformamide (DMF), combine 4-nitroaniline and a non-nucleophilic base such as potassium carbonate.
Add the crude N-Boc-3-mesyloxyazetidine to the mixture.
Heat the reaction to promote the substitution reaction.
After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Step 4: Reduction of the Nitro Group
The nitro group is reduced to the primary amine using standard catalytic hydrogenation conditions.
Dissolve the product from Step 3 in a solvent such as methanol or ethyl acetate.
Add a palladium on carbon (Pd/C) catalyst.
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
Monitor the reaction until the starting material is fully consumed.
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 5: Deprotection and Dihydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the concurrent formation of the dihydrochloride salt.
Dissolve the crude amine from Step 4 in a solvent such as dioxane or diethyl ether.
Add a solution of hydrochloric acid in dioxane (typically 4M) in excess (at least 2.2 equivalents).
Stir the mixture at room temperature. The dihydrochloride salt will typically precipitate out of the solution.
Collect the solid product by filtration, wash with the solvent (e.g., diethyl ether) to remove any non-salt impurities, and dry under vacuum.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized 4-(Azetidin-3-yl)aniline dihydrochloride, a suite of analytical techniques must be employed. The following protocols are designed to provide a self-validating system for its characterization.
Caption: A logical workflow for the analytical validation of the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of the final compound by separating it from any residual starting materials, byproducts, or intermediates.
Rationale for Method Design:
A reversed-phase C18 column is chosen due to the presence of the aromatic ring, which provides hydrophobic character. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous component. An acidic modifier, such as formic acid or trifluoroacetic acid, is added to the mobile phase to protonate the amine functionalities, ensuring good peak shape and preventing tailing.[4][5] A gradient elution is employed to ensure that both polar and non-polar impurities are effectively separated and eluted from the column.
Detailed HPLC Protocol:
System: An HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[4]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Sample Preparation: Prepare a solution of 4-(Azetidin-3-yl)aniline dihydrochloride in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for confirming the chemical structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Features:
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the aniline ring (typically between 6.5-7.5 ppm), and the aliphatic protons of the azetidine ring (typically between 3.0-4.5 ppm).[1] The presence of two basic centers may lead to complex splitting patterns or broad peaks, which can be sharpened by adding a drop of D₂O to exchange the acidic N-H protons.
¹³C NMR: The spectrum will display signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons of the azetidine ring (30-60 ppm).[1] The number of distinct signals should correspond to the number of chemically non-equivalent carbons in the structure.
Detailed NMR Protocol:
Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Chemical shifts should be referenced to the residual solvent peak.
Elemental Analysis for Compositional Verification
Elemental analysis (CHN analysis) provides a quantitative measure of the carbon, hydrogen, and nitrogen content of the sample. This is a crucial test to confirm the empirical formula and to ensure the absence of inorganic impurities or residual solvents.
Rationale and Acceptance Criteria:
The experimentally determined weight percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula (C₉H₁₄Cl₂N₂). For a pure sample, the experimental values should be within a narrow margin of the theoretical values, typically ±0.4%.[6]
Detailed Elemental Analysis Protocol:
Sample Preparation: Ensure the sample is thoroughly dried under high vacuum for several hours to remove any residual water or solvents. Accurately weigh 1-3 mg of the dried sample into a tin capsule.[7]
Instrumentation: Use a calibrated CHN elemental analyzer. The instrument performs combustion of the sample in an oxygen-rich atmosphere, followed by the separation and detection of the resulting gases (CO₂, H₂O, and N₂).[8]
Calculation: The instrument's software calculates the weight percentage of each element based on the detector response and the initial sample weight.
Comparison: Compare the experimental results with the theoretical values:
Theoretical N: (2 x 14.007) / 221.131 * 100% = 12.67%
The results must fall within the accepted ±0.4% deviation to confirm the purity and composition.
Conclusion
4-(Azetidin-3-yl)aniline dihydrochloride is a valuable and versatile building block in drug discovery. A thorough understanding of its fundamental properties, particularly its molecular weight of 221.13 g/mol , is essential for its effective use. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control, ensuring the scientific integrity and reproducibility of research outcomes. By employing these methods, researchers can confidently utilize this compound in the synthesis of novel and complex molecules with therapeutic potential.
Lee, C. H., & Lee, J. Y. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography.
BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
You, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
ThermoFisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
Google Patents. (1999). WO1999019297A1 - Synthesis of azetidine derivatives.
Mykhailiuk, P. K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Al-Amiery, A. A., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 17(8), 1-8.
Google Patents. (2003). US-6627757-B2 - Enantioselective synthesis of azetidinone intermediate compounds.
Technical Whitepaper: 4-(Azetidin-3-yl)aniline Dihydrochloride in Medicinal Chemistry
Executive Summary & Structural Rationale In the contemporary landscape of drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a proven methodology for unlocking novel chemical space and opt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the contemporary landscape of drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a proven methodology for unlocking novel chemical space and optimizing pharmacokinetic (PK) properties [1]. 4-(Azetidin-3-yl)aniline and its highly stable dihydrochloride (2HCl) salt have emerged as premium building blocks.
The azetidine ring serves as a conformationally restricted, sp³-rich bioisostere for larger heterocycles like piperidine or pyrrolidine. The inherent ring strain of the four-membered azetidine increases the s-character of the nitrogen lone pair, subtly lowering its basicity (pKa ~8.5) compared to piperidine (pKa ~10.0). This physicochemical shift directly translates to improved aqueous solubility, reduced lipophilicity (clogP), and a significantly lower propensity for hERG channel inhibition—a critical metric for cardiosafety in lead optimization [2].
Chemical Identity & Core Identifiers
Accurate chemical informatics are foundational for high-throughput screening and computational modeling. The free base of 4-(azetidin-3-yl)aniline is prone to oxidative degradation at the aniline moiety and can be difficult to handle as a low-melting solid. Consequently, the dihydrochloride (2HCl) salt is the preferred form for long-term storage, offering a free-flowing crystalline structure that resists oxidation and allows for precise stoichiometric weighing.
Table 1: Physicochemical and Informatics Data
Property
Free Base
Dihydrochloride Salt (2HCl)
CAS Number
7215-04-5
90533-74-7
Molecular Formula
C₉H₁₂N₂
C₉H₁₄Cl₂N₂
Molecular Weight
148.21 g/mol
221.13 g/mol
Canonical SMILES
C1C(CN1)C2=CC=C(C=C2)N
C1C(CN1)C2=CC=C(C=C2)N.Cl.Cl
InChIKey
WQYSQTBNUZIFNI-UHFFFAOYSA-N
WQYSQTBNUZIFNI-UHFFFAOYSA-N*
Physical State
Oil / Low-melting solid
Crystalline Solid
*Note: Standard InChIKey generation typically strips counterions, returning the parent free base identifier. For exact database querying of the salt, the SMILES string including the .Cl.Cl disconnected components must be utilized.
The Azetidine Advantage: Physicochemical Impact
The transition from flat, sp²-hybridized aromatic systems to 3D, sp³-rich architectures (higher Fsp³) is a major driver in reducing clinical attrition rates. The diagram below maps the causal relationship between azetidine incorporation and downstream pharmacological benefits.
Physicochemical and pharmacokinetic benefits of azetidine bioisosteric replacement in drug design.
A critical challenge when working with 4-(azetidin-3-yl)aniline 2HCl is managing its dual nucleophilic centers .
The Aliphatic Amine (Azetidine): Highly nucleophilic (pKa ~ 8.5).
The Aromatic Amine (Aniline): Poorly nucleophilic due to resonance stabilization with the aromatic ring (pKa ~ 4.6).
Causality in Synthesis: If an electrophile (e.g., an alkyl halide or an aldehyde under reductive amination conditions) is introduced to the fully deprotected system, the reaction will occur exclusively or preferentially at the azetidine nitrogen. To functionalize the aniline moiety (e.g., via amide coupling or Buchwald-Hartwig amination), the azetidine must either be pre-protected (typically as a Boc-carbamate) or the reaction conditions must be strictly orthogonal.
Regioselective functionalization workflow for 4-(Azetidin-3-yl)aniline highlighting nucleophilicity.
Validated Experimental Protocols
The following protocol outlines the selective N-alkylation of the azetidine ring via reductive amination, leaving the aniline intact for subsequent late-stage functionalization. This method utilizes Sodium Triacetoxyborohydride (STAB), which is uniquely suited for this transformation as it selectively reduces iminium ions without reducing the parent aldehyde [3].
Protocol: Selective Reductive Amination of the Azetidine Ring
Objective: Synthesize 4-(1-alkylazetidin-3-yl)aniline from 4-(azetidin-3-yl)aniline 2HCl.
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology & Causality:
Salt Neutralization: Suspend 4-(azetidin-3-yl)aniline 2HCl (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (2.2 eq) dropwise at room temperature.
Causality: The 2HCl salt is insoluble in DCM. The addition of 2.2 equivalents of DIPEA neutralizes the two equivalents of HCl, liberating the highly soluble free base. A clear solution indicates successful freebasing.
Imine/Iminium Formation: Add the target aldehyde (1.1 eq) to the reaction mixture. Stir at room temperature for 1–2 hours.
Causality: Pre-formation of the iminium ion is critical. Because the azetidine is highly nucleophilic, it rapidly condenses with the aldehyde. The aniline remains unreacted due to its lower nucleophilicity and the steric hindrance of the forming intermediate.
Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir the reaction mixture at room temperature for 12 hours.
Causality: STAB is a mild reducing agent. It will selectively reduce the transient iminium ion to the tertiary amine without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts [3].
Self-Validating Check (In-Process): Monitor the reaction via LC-MS. The disappearance of the m/z 149 [M+H]⁺ peak (free base) and the appearance of the product mass confirms completion.
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically requiring a gradient of DCM to DCM/MeOH containing 1% NH₄OH to elute the basic tertiary amine).
References
BenchChem Technical Support. (2026). Strategic Coupling Reactions of 3-(Tetrahydro-2H-pyran-4-yl)azetidine in Drug Discovery. BenchChem Application Notes. Link
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical Reviews, 108(10), 3988-4035. Link
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Smolecule Catalog. (2024). 4-(Azetidin-3-yl)aniline | 7215-04-5. Smolecule. Link
ChemScene Catalog. (2024). 7215-04-5 | 4-(Azetidin-3-yl)aniline. ChemScene. Link
Exploratory
Azetidine-Containing Aniline Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy to improve clinical success...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy to improve clinical success rates. Azetidine-containing anilines represent a high-value class of building blocks that serve as superior bioisosteres for morpholines, piperidines, and dimethylamines.
This guide details the physicochemical advantages, synthetic protocols, and strategic applications of these strained heterocycles.[1][2][3] By incorporating azetidines, medicinal chemists can modulate pKa, lower lipophilicity (LogD), and improve metabolic stability while maintaining target affinity.[1]
Physicochemical Profiling & Bioisosterism[1][4]
The incorporation of an azetidine ring onto an aniline scaffold dramatically alters the molecule's physicochemical landscape compared to its 5- and 6-membered ring analogs.
The "Diagonal Shift" in Chemical Space
Azetidines occupy a unique "sweet spot" between the high basicity of pyrrolidines and the steric bulk of piperidines.
Table 1: Comparative Physicochemical Properties of Cyclic Aniline Bioisosteres
Data derived from matched molecular pair analysis (MMPA) and Pfizer internal datasets (Stepan et al.).
Property
N-Aryl Azetidine
N-Aryl Pyrrolidine
N-Aryl Piperidine
N-Aryl Morpholine
Ring Size
4-membered
5-membered
6-membered
6-membered
Hybridization
Distorted sp³
sp³
sp³
sp³
Basicity (pKa)
Lower (~1-2 units)
High
High
Low (due to O-atom)
Lipophilicity (LogD)
Lower
Higher
Highest
Lower
Metabolic Stability
High
Moderate
Low (Oxidation prone)
High
LLE (Ligand Lipophilicity Efficiency)
Optimal
Moderate
Poor
Good
Mechanistic Insight: The pKa Modulation
The reduced basicity of N-aryl azetidines compared to pyrrolidines is counter-intuitive but explainable by ring strain. The bond angles in the 4-membered ring (~90°) force the nitrogen lone pair to adopt more s-character to stabilize the ring bonds, leaving the lone pair with more p-character, which is less available for protonation. This allows chemists to install basic centers that do not become "trapped" in lysosomes or cause hERG liability.
Figure 1: Strategic advantages of ring contraction from piperidine to azetidine in medicinal chemistry design.
Synthetic Architectures
Synthesizing azetidine-containing anilines is challenging due to the high ring strain (~26 kcal/mol). Standard conditions often lead to ring-opening or polymerization. Two primary routes are recommended: Buchwald-Hartwig Cross-Coupling (for N-arylation) and S_NAr (for electron-deficient systems).
This is the gold standard for coupling azetidine (as the amine) with aryl halides.
Critical Parameters:
Base Selection: Use Cs₂CO₃ or NaOtBu . Avoid strong nucleophilic bases that might attack the ring.
Ligand: Bulky, electron-rich phosphines (e.g., RuPhos , BrettPhos ) are essential to facilitate reductive elimination and prevent β-hydride elimination.
Temperature: Keep below 100°C if possible to prevent thermal ring opening.
Step-by-Step Methodology:
Preparation: In a glovebox or under Ar flow, charge a reaction vial with the Aryl Bromide (1.0 equiv), Azetidine hydrochloride (1.2 equiv), and Base (Cs₂CO₃, 3.0 equiv).
Applicable only when the aryl ring is electron-deficient (e.g., ortho/para-nitro or cyano substituted).
Step-by-Step Methodology:
Reagents: Dissolve the fluoronitrobenzene (1.0 equiv) in DMF or DMSO.
Addition: Add Azetidine (free base or HCl salt) (1.1 equiv).
Base: Add DIPEA (Triethylamine) (2.5 equiv).
Reaction: Stir at RT (for highly activated systems) or 50°C. Caution: High heat (>80°C) with basic azetidine can cause ring opening.
Reduction: The resulting nitro-azetidine is then reduced to the aniline using Fe/NH₄Cl or H₂/Pd-C (careful monitoring required to avoid hydrogenolysis of the strained ring).
Figure 2: Decision tree for selecting the optimal synthetic route for azetidine-aniline coupling.
Stability & Handling Guidelines
Azetidines, particularly as free bases, are kinetically stable but thermodynamically unstable.
Storage: Always store azetidine building blocks as HCl or TFA salts . The protonated nitrogen prevents self-polymerization initiated by nucleophilic attack of one azetidine on another.
Metabolic Liability: While N-aryl azetidines are generally stable, the carbon atoms α to the nitrogen are susceptible to CYP450 oxidation (forming lactams).
Mitigation: Block metabolic "soft spots" by introducing fluorine or methyl groups at the 3-position of the azetidine ring.
Toxicity: Unlike some primary anilines which form toxic quinone-imine metabolites, N-aryl azetidines (tertiary anilines) generally avoid this specific toxicity pathway, though standard Ames testing is required.
Case Studies in Drug Development
Cobimetinib (Cotellic)[5]
Target: MEK Inhibitor (Melanoma).
Structure: Contains a complex piperidine-azetidine linkage.
Role of Azetidine: The azetidine ring serves as a rigid linker that orients the piperidine into a specific solvent-exposed pocket, improving selectivity over other kinases.
Synthesis Insight: The synthesis utilizes a Grignard reagent derived from a piperidine reacting with a protected azetidinone, highlighting the utility of azetidinones (β-lactams) as precursors to functionalized azetidines.
Structure: Features an N-heteroaryl azetidine (linked to a pyrazole).
Role of Azetidine: Replaces a larger saturated ring to reduce molecular weight and lipophilicity while maintaining the vector required for the cyanomethyl group to interact with the JAK active site.
References
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the γ-Secretase Inhibitor BMS-708163." Journal of Medicinal Chemistry. Link(Note: Seminal work discussing the lipophilicity lowering effects of strained rings including azetidines).
Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Morpholine and Piperidine." Bioorganic & Medicinal Chemistry Letters. Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Fawcett, A., et al. (2019).[6] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society. Link
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[7] Angewandte Chemie International Edition. Link(Relevant comparison for 4-membered ring properties).
Strategic Procurement and Synthetic Integration of 4-(Azetidin-3-yl)aniline Dihydrochloride
Executive Summary In modern medicinal chemistry, the incorporation of highly polar, rigidified aliphatic rings is a proven strategy for improving the pharmacokinetic profiles of small-molecule drug candidates. 4-(Azetidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the incorporation of highly polar, rigidified aliphatic rings is a proven strategy for improving the pharmacokinetic profiles of small-molecule drug candidates. 4-(Azetidin-3-yl)aniline and its more stable dihydrochloride salt serve as critical bifunctional building blocks. The azetidine moiety offers reduced lipophilicity and increased metabolic stability compared to traditional piperidine or pyrrolidine rings, while the aniline group provides a versatile handle for cross-coupling or amide bond formation.
This whitepaper provides an in-depth technical analysis of the procurement landscape, physicochemical properties, and chemoselective handling protocols for 4-(Azetidin-3-yl)aniline dihydrochloride, designed specifically for drug development professionals.
Physicochemical Profile & Structural Rationale
The free base of 4-(azetidin-3-yl)aniline (CAS: 7215-04-5) contains two highly reactive centers: an electron-rich primary aromatic amine (aniline) and a secondary aliphatic amine (azetidine)[1]. Because the free base is highly susceptible to auto-polymerization and oxidative degradation upon exposure to air, the compound is predominantly synthesized, stored, and shipped as a dihydrochloride salt (CAS: 90533-74-7) [2].
Understanding the computational and physicochemical properties of this scaffold is essential for predicting its behavior in downstream assays.
Table 1: Physicochemical Properties of 4-(Azetidin-3-yl)aniline (Free Base)
Procurement of this building block requires careful attention to catalog discrepancies. Expert Insight: Chemical vendors frequently conflate the CAS number of the free base (7215-04-5) with the dihydrochloride salt (90533-74-7)[4],[2]. As a scientist, you must verify the exact salt stoichiometry upon receipt via titration or quantitative NMR, as the salt form dictates the equivalents of base required in subsequent synthetic steps.
Table 2: Supplier & Pricing Matrix
Supplier
Listed Compound
Listed CAS No.
Purity
Est. Price (USD)
Procurement Notes
ChemShuttle
Dihydrochloride
7215-04-5
95%
~$300.00
Catalog lists salt name but uses free base CAS[4].
When utilizing unprotected 4-(Azetidin-3-yl)aniline dihydrochloride, the primary synthetic challenge is chemoselectivity . The aliphatic azetidine nitrogen (pKa ~10.4) is vastly more nucleophilic than the aromatic aniline nitrogen (pKa ~4.6).
The following protocol outlines a self-validating system for the chemoselective N-acylation of the azetidine ring without the need for protecting groups.
Protocol: Chemoselective N-Acylation of the Azetidine Moiety
Causality & Logic: By strictly controlling the stoichiometry of the base and the electrophile, we exploit the inherent pKa differential. The dihydrochloride salt must be fully neutralized in situ to liberate the highly nucleophilic azetidine, while a sub-stoichiometric amount of the activated electrophile prevents over-acylation at the aniline position.
Step-by-Step Methodology:
Salt Neutralization (Free-Basing): Suspend 1.0 mmol of 4-(Azetidin-3-yl)aniline dihydrochloride in 5.0 mL of anhydrous DMF at 0 °C. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).
Causality: Two equivalents of DIPEA are strictly required to neutralize the two equivalents of HCl associated with the salt. The third equivalent acts as the acid scavenger for the subsequent amide coupling. Failing to account for this stoichiometry will stall the reaction by leaving the azetidine protonated.
Electrophile Activation: In a separate vial, dissolve 0.95 mmol of the desired carboxylic acid in 2.0 mL of DMF. Add 1.0 mmol of HATU and stir for 10 minutes.
Causality: Using 0.95 equivalents of the acid (sub-stoichiometric relative to the amine) ensures the electrophile is the limiting reagent, practically eliminating the risk of di-acylation at the less reactive aniline nitrogen.
Coupling: Add the activated ester solution dropwise to the amine suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour.
Self-Validating QC Check: Withdraw a 5 µL reaction aliquot, dilute it in 1.0 mL of 50:50 MeCN:H₂O, and analyze via LC-MS.
Validation Logic: The protocol is validated if the chromatogram exhibits a single major product peak corresponding to the
of the mono-acylated azetidine. The absence of a di-acylated mass confirms that the stoichiometric and temperature controls successfully maintained chemoselectivity.
Workflow Visualization
Figure 1: Chemoselective workflow for the handling and functionalization of 4-(azetidin-3-yl)aniline.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Difference between 4-(Azetidin-3-yl)aniline and 4-(Azetidin-3-yl)pyridine
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]
[1]
Executive Summary
In the hit-to-lead phase of drug discovery, the choice between a phenyl and a pyridyl core attached to a saturated heterocycle is rarely arbitrary. It is a strategic decision that alters the molecule's physicochemical landscape.[2]
4-(Azetidin-3-yl)aniline (Compound A) and 4-(Azetidin-3-yl)pyridine (Compound B) represent two classic pharmacophores.[1] While they share the strained, sp³-rich azetidine spacer—a "rigidifying" element that vectors substituents into defined chemical space—their aromatic cores drive divergent behaviors.[2] Compound A is an electron-rich donor system, ideal for covalent engagement or solvent-exposed regions.[1][2] Compound B is an electron-deficient acceptor system, often utilized as a bioisostere to lower lipophilicity (LogP) and target specific hydrogen-bonding residues in the ATP-binding pockets of kinases.[1]
This guide dissects the structural, synthetic, and functional differences between these two motifs, providing actionable protocols for their integration into drug candidates.[1]
The primary distinction lies in the electronic nature of the aromatic ring and its influence on the attached azetidine nitrogen.
Electronic Distribution & pKa Analysis[1][2]
Compound A (Aniline): The amino group is a strong resonance donor (+M), increasing electron density in the phenyl ring.[1] This makes the ring susceptible to metabolic oxidation (e.g., quinone imine formation).[1] The azetidine nitrogen remains highly basic (pKa ~11.0–11.3).
Compound B (Pyridine): The nitrogen atom in the aromatic ring is electronegative, exerting a pull (-I, -M) that decreases electron density.[1] This lowers the pKa of the azetidine nitrogen slightly compared to the aniline analog, though it remains a strong base. Crucially, the pyridine nitrogen itself (pKa ~5.2) provides a secondary ionization center at physiological pH.[2]
Comparative Data Table
Property
4-(Azetidin-3-yl)aniline
4-(Azetidin-3-yl)pyridine
Impact on Drug Design
Electronic Character
Electron-Rich (π-Donor)
Electron-Poor (π-Acceptor)
Affects metabolic stability (CYP oxidation) and π-stacking interactions.[1]
Aromatic pKa
~4.6 (Aniline NH₂)
~5.2 (Pyridine N)
Pyridine N can act as a H-bond acceptor in the kinase hinge region.[1]
Both require masking (e.g., carbamate/amide) to cross membranes effectively.[1][2]
LogP (Lipophilicity)
Higher
Lower
Pyridine is a "polar phenyl" bioisostere, improving aqueous solubility.[1][2]
H-Bond Donors (HBD)
2 (Aniline NH₂) + 1 (Azetidine NH)
1 (Azetidine NH)
Aniline offers more vectors for solvent interaction; Pyridine is cleaner.[1]
Metabolic Liability
High (N-oxidation, hydroxylation)
Moderate (N-oxidation)
Pyridine rings are generally more resistant to oxidative metabolism than anilines.[1][2]
Synthetic Accessibility & Protocols
Synthesizing these cores requires orthogonal strategies.[2] The aniline derivative is typically accessed via reduction , while the pyridine derivative often requires cross-coupling due to the availability of precursors.
Synthesis Workflow Diagram
Caption: Orthogonal synthetic routes. Route A utilizes reduction of a nitro-aromatic precursor.[2] Route B utilizes metal-catalyzed cross-coupling to install the heteroaromatic ring.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(Azetidin-3-yl)aniline (via Hydrogenation)
Context: This method is preferred for its high yield and cleanliness.[2] The nitro group is reduced without affecting the N-Boc protecting group on the azetidine.
Setup: Charge a hydrogenation vessel with tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 equiv) and 10% Pd/C (10 wt% loading).
Solvent: Add Ethyl Acetate (EtOAc) or Methanol (MeOH) (0.1 M concentration). Note: EtOAc is often preferred to prevent transesterification side reactions if other esters are present.[2]
Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1][2] Stir under a Hydrogen balloon (1 atm) at Room Temperature (RT) for 4–16 hours.
Validation (Self-Validating Step): Monitor by LCMS. Look for the disappearance of the Nitro peak (M+H) and appearance of the Aniline peak (M-16+2 = M-14 mass shift, often appearing as [M+H-tBu] due to fragmentation).[1]
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.[2] Concentrate the filtrate in vacuo.
Deprotection (Final Step): Dissolve the intermediate in DCM.[2] Add TFA (10–20 equiv) at 0°C. Stir for 2 hours. Concentrate and purify via SCX-2 cartridge (catch and release) to obtain the free base.
Protocol B: Synthesis of 4-(Azetidin-3-yl)pyridine (via Suzuki Coupling)
Context: Attaching electron-deficient pyridines to sp³ centers can be challenging.[2] The Suzuki-Miyaura coupling of an alkyl iodide (azetidine) with a heteroaryl boronic acid is a robust solution.
Reagents: Combine tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv), 4-pyridylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a microwave vial.
Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv).[1][2] Why: The bidentate dppf ligand prevents catalyst deactivation and promotes the coupling of the sterically demanding secondary alkyl iodide.
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Note: Water is essential for the boronic acid activation cycle.
Reaction: Heat to 80–100°C (or microwave at 100°C for 30 min) under Argon.
Validation: Check LCMS for the product peak. Caution: Protodeboronation of the pyridine boronic acid is a common side reaction; if observed, switch to the pinacol ester or use a Negishi coupling (Zinc reagent).
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2][3] Purify via flash chromatography (DCM/MeOH gradient).
Deprotection: Treat with 4M HCl in Dioxane to yield the hydrochloride salt.
Medicinal Chemistry Decision Logic
When should you deploy the Aniline vs. the Pyridine scaffold?
Bioisosterism & Solubility
The pyridine ring is a classic bioisostere for the phenyl ring.
Solubility: The pyridine nitrogen has a lone pair that can accept a hydrogen bond from water, significantly improving aqueous solubility compared to the phenyl analog.
LogD: At physiological pH (7.4), the pyridine may be partially protonated (depending on substitution), lowering LogD and reducing non-specific binding (lower lipophilic ligand efficiency).[1]
Target Interaction (Kinase Focus)[1]
Aniline: The -NH₂ group is a potent H-bond donor .[2] In kinase inhibitors, this often interacts with the "hinge" region backbone carbonyls.[2]
Pyridine: The ring Nitrogen is an H-bond acceptor .[2] It is frequently used to interact with the "hinge" region backbone NH groups.[2]
Decision Tree
Caption: SAR Decision Tree for scaffold selection. The choice depends heavily on the specific H-bond requirements of the target protein and the ADME properties required for the drug candidate.
Reactivity & Stability Considerations
Azetidine Ring Strain
Both compounds possess significant ring strain (~25 kcal/mol).[1][2][4]
Acid Stability: Generally stable to TFA/HCl deprotection conditions.[2]
Nucleophilic Stability: The ring is susceptible to opening by strong nucleophiles, especially if the nitrogen is quaternized (activated). Precaution: Avoid heating free-base azetidines with strong nucleophiles in protic solvents for extended periods.[2]
Orthogonal Functionalization
Aniline: The -NH₂ can be derivatized via amide coupling, reductive amination, or conversion to isocyanates/ureas.[1][2] It is highly reactive.
Pyridine: The ring is relatively inert to electrophilic aromatic substitution.[2] Functionalization usually requires pre-functionalized precursors (e.g., halopyridines) or N-oxide chemistry.[1][2]
References
Synthesis of Azetidine-Pyridine Conjugates via Cross-Coupling
Title: "Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule"
Source:[5] Chemical Communications (RSC)
URL:[1][Link]
Medicinal Chemistry of Azetidines
Title: "Azetidines in medicinal chemistry: emerging applications and approved drugs"
Source:[6][7] Future Medicinal Chemistry (PubMed)
URL:[1][Link]
Synthesis of 4-(Azetidin-3-yl)aniline dihydrochloride from precursors
Application Note: Scalable Synthesis of 4-(Azetidin-3-yl)aniline Dihydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(Azetidin-3-yl)aniline dihydrochloride ,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 4-(Azetidin-3-yl)aniline Dihydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(Azetidin-3-yl)aniline dihydrochloride , a high-value pharmacophore used in kinase inhibitors and GPCR ligands.
Unlike standard Suzuki-Miyaura couplings, which often fail with secondary alkyl halides (like 3-iodoazetidine) due to rapid
-hydride elimination, this protocol utilizes a Nickel/Palladium-catalyzed Negishi cross-coupling . We employ the Knochel-type zinc insertion to generate a stable organozinc intermediate, ensuring high fidelity in the bond formation. The final dihydrochloride salt is generated via a global deprotection strategy, yielding a highly crystalline, shelf-stable solid.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the convergence of two protected precursors to minimize side reactions (e.g., polymerization or catalyst poisoning by free amines).
Strategic Logic:
Scaffold Stability: The azetidine ring is strained.[1] We use the N-Boc protecting group to prevent ring opening and N-alkylation during the metal insertion step.
Coupling Efficiency: We utilize N-Boc-3-iodoazetidine. Direct insertion of Zinc dust (activated with LiCl) converts this sp3 electrophile into a nucleophilic organozinc reagent.
Salt Formation: The target is an aniline derivative. Isolating it as a dihydrochloride salt prevents oxidation (common in free anilines) and facilitates handling.
Graphviz Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the convergence of the organozinc species and the aryl halide.
Experimental Protocols
Stage 1: Preparation of the Organozinc Reagent
Objective: Generate (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide via Knochel insertion.
Drying: Flame-dry a 3-neck round-bottom flask under Argon flow. Add LiCl and dry under vacuum at 150°C for 1 hour (Critical for solubilizing the Zn-species).
Activation: Cool to RT. Add Zinc dust and anhydrous THF. Add 1,2-dibromoethane and reflux for 2 minutes. Cool. Add TMSCl and stir for 5 minutes.
Why? This removes the oxide layer from the Zinc surface, exposing reactive metal.
Insertion: Add tert-butyl 3-iodoazetidine-1-carboxylate (dissolved in minimal THF) dropwise.
Reaction: Stir at 25–40°C for 2-4 hours.
Validation: Aliquot 0.1 mL, quench with iodine. If the iodine color fades immediately, active organozinc is present. GC-MS of a hydrolyzed aliquot should show N-Boc-azetidine (reduced product).
Stage 2: Negishi Cross-Coupling
Objective: C(sp3)-C(sp2) bond formation.
Reagents:
Organozinc solution (from Stage 1)
N-Boc-4-bromoaniline (0.8 equiv relative to iodide)
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)
Why S-Phos? This ligand is specialized for Negishi couplings, preventing the
-hydride elimination common with secondary alkyl coupling partners.
Protocol:
Catalyst Prep: In a separate vial, mix Pd(OAc)₂ and S-Phos in THF. Stir for 10 mins until the solution turns orange/red (active Pd(0) species).
Coupling: Add the N-Boc-4-bromoaniline solid directly to the organozinc solution, followed by the catalyst solution.
Conditions: Heat to 50°C for 12 hours under Argon.
Workup: Cool to RT. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Isolate the Di-Boc intermediate.[2][3]
Stage 3: Global Deprotection & Salt Formation
Objective: Removal of Boc groups and isolation of the dihydrochloride salt.
-elimination (propene) |
| 3 | Deprotection | >95% | Mono-Boc intermediate (if time too short) |
Analytical Specifications (Target: 2HCl Salt):
Appearance: Off-white to white hygroscopic powder.
¹H NMR (D₂O):
7.4-7.5 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H).
4.1-4.4 (m, 5H, Azetidine ring protons + methine).
Note: No singlets at
1.4 (Boc group) should be visible.
Chloride Content: Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻.
Workflow Visualization
Caption: Step-by-step experimental workflow with integrated Quality Control checkpoint.
References
Knochel, P. et al. (2006).[4][5][6] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition, 45(36), 6040–6044.[4]
Manolikakes, G., et al. (2008).[5] "Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents." Organic Letters, 10(13), 2765–2768.
Han, C., et al. (2004).[7] "Ligand-Free Palladium-Catalyzed Negishi Coupling of Aryl Boronic Acids." Journal of the American Chemical Society. (Contextual grounding for S-Phos utility in difficult couplings).
Common Organic Chemistry. "Boc Deprotection (HCl)." (Standard operating procedures for HCl/Dioxane deprotection).
Application Note: Chemoselective Amide Coupling Strategies for 4-(Azetidin-3-yl)aniline Dihydrochloride
Executive Summary 4-(Azetidin-3-yl)aniline dihydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. It contains two distinct amine functionalities...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Azetidin-3-yl)aniline dihydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. It contains two distinct amine functionalities: an aromatic primary amine (aniline) and an aliphatic secondary amine (azetidine). This structural dichotomy presents a classic challenge in synthetic chemistry—achieving precise chemoselectivity during amide coupling.
This application note provides a comprehensive, field-proven guide to orthogonally address both nitrogen centers. By exploiting the vast differences in their physicochemical properties, researchers can predictably direct acylation to either the azetidine or the aniline moiety, minimizing byproducts and maximizing yield.
The foundation of chemoselective acylation in this system relies on the intrinsic electronic properties of the two amines.
Azetidine (Aliphatic Secondary Amine): The nitrogen lone pair is highly localized, making it exceptionally basic and nucleophilic. The conjugate acid of azetidine has a pKa of approximately 11.3[1]. Furthermore, the constrained 4-membered ring minimizes steric hindrance around the secondary nitrogen, facilitating rapid nucleophilic attack on activated electrophiles.
Aniline (Aromatic Primary Amine): The nitrogen lone pair is delocalized into the aromatic
-system via resonance, drastically reducing its electron density. Consequently, aniline is a weak base (conjugate acid pKa ~4.60) and a poor nucleophile[2].
Because aliphatic amines are acylated at rates orders of magnitude faster than aromatic amines, kinetic control can be exploited to achieve additive-free or standard chemoselective acylation at the azetidine nitrogen without the need for protecting groups[3]. Conversely, if the aniline is the desired target, the hyper-reactive azetidine must be temporarily masked using an orthogonal protecting group (e.g., Boc).
Quantitative Physicochemical Data
The following table summarizes the key parameters that dictate the synthetic behavior of 4-(Azetidin-3-yl)aniline.
The diagram below illustrates the divergent pathways required depending on the target amide.
Divergent synthetic workflows for chemoselective amide coupling of 4-(Azetidin-3-yl)aniline.
Experimental Protocols
Protocol A: Chemoselective N-Acylation of the Azetidine Moiety
Objective: Direct synthesis of an N-azetidinyl amide while leaving the aniline intact.
Causality & Design: We utilize HATU as the coupling reagent. HATU generates an HOAt active ester, which features a pyridine nitrogen that provides anchimeric assistance (hydrogen bonding) to the incoming amine. This accelerates the aminolysis step. Because the starting material is a dihydrochloride salt, 4.0 equivalents of DIPEA are required: 2.0 eq to neutralize the HCl salts, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment to drive the reaction.
Step-by-Step Methodology:
Pre-activation: In a flame-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.05 mmol, 1.05 eq) in anhydrous DMF (5 mL, 0.2 M). Add DIPEA (2.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes.
Expert Insight: Pre-activation ensures the carboxylic acid is fully converted to the active ester before introducing the amine, preventing the highly nucleophilic azetidine from reacting directly with HATU to form a dead-end guanidinium byproduct.
Free-Basing the Diamine: In a separate vial, suspend 4-(Azetidin-3-yl)aniline dihydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (2 mL) and add DIPEA (2.0 mmol, 2.0 eq). Sonicate briefly until a fine suspension or clear solution is achieved.
Coupling: Cool the pre-activated ester solution to 0 °C using an ice bath. Dropwise add the free-based diamine solution over 5 minutes.
Expert Insight: Lowering the temperature to 0 °C amplifies the kinetic difference between the aliphatic and aromatic amines, strictly enforcing chemoselectivity[3].
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
Self-Validating IPC (In-Process Control): Analyze an aliquot via LC-MS. The presence of the
peak corresponding to single acylation should be dominant. In the crude H-NMR (DMSO-), the retention of the broad aniline -NH₂ singlet at ~5.0–5.5 ppm confirms the aniline was not acylated.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Orthogonal Protection & Acylation of the Aniline Moiety
Objective: Synthesis of an N-aryl amide, requiring temporary masking of the azetidine.
Causality & Design: To acylate the poorly nucleophilic aniline, the azetidine must first be protected. Di-tert-butyl dicarbonate (Boc₂O) reacts with the exact same kinetic preference as activated esters, selectively protecting the azetidine. For the subsequent aniline coupling, T3P (Propylphosphonic anhydride) is chosen over HATU because it is highly effective for unreactive anilines, generates water-soluble byproducts, and minimizes epimerization if chiral acids are used.
Suspend 4-(Azetidin-3-yl)aniline dihydrochloride (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add DIPEA (3.0 mmol, 3.0 eq) and cool to 0 °C.
Add a solution of Boc₂O (1.0 mmol, 1.0 eq) in DCM (2 mL) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the intermediate tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.
Phase 2: Aniline Amide Coupling
4. Dissolve the carboxylic acid (1.2 mmol, 1.2 eq) and the Boc-protected intermediate (1.0 mmol, 1.0 eq) in EtOAc (5 mL). Add DIPEA (3.0 mmol, 3.0 eq).
5. Add T3P (50 wt% solution in EtOAc, 1.5 mmol, 1.5 eq).
6. Heat the reaction mixture to 45 °C and stir for 12–16 hours.
Expert Insight: The elevated temperature and excess activated ester overcome the poor nucleophilicity of the aniline lone pair[2].
Cool to room temperature, wash with saturated NaHCO₃ and brine, dry, and concentrate.
Phase 3: Deprotection
8. Dissolve the crude N-aryl amide in DCM (2 mL). Add 4M HCl in Dioxane (5 mL).
9. Stir at room temperature for 1 hour until gas evolution ceases and LC-MS indicates complete Boc removal.
10. Concentrate in vacuo to yield the final N-aryl amide as a hydrochloride salt.
References
1.[3] Pace, V., et al. "Additive-Free Chemoselective Acylation of Amines." Synthetic Communications, Taylor & Francis. URL: [Link]
2.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 6115, Aniline." PubChem. URL: [Link]
3.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 10422, Azetidine." PubChem. URL: [Link]
Application Note: Strategic Synthesis of N-Substituted 4-(Azetidin-3-yl)anilines via Reductive Amination
Abstract Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This application note provides a detailed guide for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This application note provides a detailed guide for the synthesis of N-alkylated and N-arylated secondary amines using 4-(Azetidin-3-yl)aniline dihydrochloride as a key building block. The azetidine motif is a highly sought-after "privileged scaffold" in drug discovery, prized for its ability to confer improved physicochemical properties such as metabolic stability, solubility, and three-dimensional complexity.[1][2][3][4] We present a comprehensive overview of the reaction mechanism, field-proven experimental protocols using common reducing agents, and a troubleshooting guide to empower researchers in the synthesis of novel molecular entities for pharmaceutical development.
Introduction: The Strategic Value of the Azetidine Scaffold
In the quest for novel therapeutics, the structural design of small molecules plays a pivotal role in determining their pharmacological profile. The inclusion of strained, sp³-rich ring systems is a well-established strategy to enhance key drug-like properties. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs.[2] Their conformational rigidity and non-planar structure allow for precise vectoral orientation of substituents, enabling optimized interactions with biological targets.[3]
Compared to more flexible or planar structures, the azetidine ring can lead to:
Improved Metabolic Stability: The strained ring is often less susceptible to metabolic degradation.
Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving solubility.
Favorable Pharmacokinetics: The unique three-dimensional shape can positively influence absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
The 4-(Azetidin-3-yl)aniline scaffold combines this beneficial heterocycle with an aniline core, a common pharmacophore, making it an ideal starting point for building libraries of drug candidates. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[2][3]
Mechanism and Principle of Reductive Amination
Reductive amination is a powerful reaction that transforms a carbonyl group into an amine via an imine intermediate.[5] The process is typically performed as a one-pot reaction, which enhances efficiency and atom economy.
The reaction proceeds in two key stages:
Imine/Iminium Ion Formation: A primary amine, such as 4-(Azetidin-3-yl)aniline, performs a nucleophilic attack on the electrophilic carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate, which subsequently loses a molecule of water to form a C=N double bond, known as an imine (or Schiff base).[5][6] This step is reversible and is best catalyzed under mildly acidic conditions (pH 4-6).[7][8][9] This pH range is a critical balance: it is acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity, but not so acidic that it fully protonates the amine nucleophile, which would render it unreactive.[6][7]
Reduction: A reducing agent is used to selectively reduce the imine (or its protonated form, the iminium ion) to the final secondary amine. The choice of reducing agent is crucial for the success of the reaction. Mild hydridic reducing agents are preferred because they can selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][7]
Figure 1: General mechanism of reductive amination.
Experimental Protocols
Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10][11] 4-(Azetidin-3-yl)aniline dihydrochloride and its derivatives should be handled as potential irritants.[12][13]
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reducing agent, making it ideal for reductive aminations.[5][14] It is less toxic than cyanoborohydride reagents and tolerates a wide range of functional groups.[9][14] It is, however, sensitive to water and is best used in anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[15]
Materials and Reagents:
4-(Azetidin-3-yl)aniline dihydrochloride (1.0 eq)
Aldehyde or Ketone (1.1 eq)
Sodium triacetoxyborohydride (STAB) (1.5 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware
Step-by-Step Procedure:
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Azetidin-3-yl)aniline dihydrochloride (1.0 eq) and the selected aldehyde or ketone (1.1 eq).
Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1 M with respect to the aniline.
Free-Basing the Amine: Add triethylamine (2.2 eq) dropwise to the stirred suspension. The addition of the base is critical to neutralize the dihydrochloride salt and generate the free primary amine, which is the active nucleophile. The reaction mixture should become a clear solution.
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of this equilibrium can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control the reaction rate and any mild exotherm.
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS.
Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-substituted product.
Protocol 2: Classic Borch Reaction Using Sodium Cyanoborohydride (NaBH₃CN)
This method is a classic alternative, particularly useful when protic solvents are required.[8] Sodium cyanoborohydride is stable in mildly acidic conditions and selectively reduces the iminium ion.[5][9] Caution: This reaction can produce toxic hydrogen cyanide (HCN) gas during acidic workup. All steps must be performed in a certified chemical fume hood.
Acid Catalyst: A small amount of acetic acid (e.g., 0.5-1.0 eq) is often added to maintain the optimal pH of 4-6 for imine formation and reduction.[9]
Procedure: The amine, carbonyl, and NaBH₃CN are often combined in methanol, followed by the addition of acetic acid.
Workup: Quenching should be done carefully with a base (e.g., saturated NaHCO₃) to avoid acidification and potential HCN release.
Data Presentation and Expected Results
The success of the reductive amination can be readily assessed by standard analytical techniques. The following table provides representative data for this transformation.
Entry
Aldehyde/Ketone
Reducing Agent
Solvent
Time (h)
Typical Yield (%)
1
Benzaldehyde
NaBH(OAc)₃
DCE
6
85-95%
2
4-Methoxybenzaldehyde
NaBH(OAc)₃
DCM
5
90-98%
3
Cyclohexanone
NaBH(OAc)₃
DCE
12
75-85%
4
Isovaleraldehyde
NaBH(OAc)₃
DCM
8
80-90%
5
Benzaldehyde
NaBH₃CN / AcOH
MeOH
6
80-90%
Characterization:
¹H NMR: Expect to see the disappearance of the aldehyde proton (δ 9-10 ppm) and the appearance of a new methylene group (CH₂) adjacent to the nitrogen.
¹³C NMR: Confirmation of the new C-N bond and disappearance of the carbonyl carbon.
LC-MS / HRMS: Confirmation of the product's molecular weight and purity.
Figure 2: Experimental workflow for reductive amination using STAB.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
1. Incomplete neutralization of the dihydrochloride salt. 2. Inactive (hydrolyzed) STAB reagent. 3. Sterically hindered carbonyl or amine.
1. Ensure ≥2.1 equivalents of base are added. 2. Use a fresh bottle of STAB or purchase from a reliable supplier. 3. Increase reaction time, warm the reaction slightly (e.g., to 40 °C), or add a Lewis acid catalyst like Ti(iPrO)₄.[15]
Starting Material Remains
1. Insufficient reducing agent. 2. Imine formation equilibrium is unfavorable.
1. Add an additional portion of the reducing agent (0.3-0.5 eq). 2. Add molecular sieves to the reaction to remove water and drive the equilibrium towards the imine.
Formation of Dialkylated Product
The product secondary amine reacts with another molecule of the aldehyde.
This is less common with anilines but can occur. Use a slight excess of the amine relative to the aldehyde (e.g., 1.2 eq of aniline).
Reduction of Carbonyl
The reducing agent is too strong or conditions are incorrect (more likely with NaBH₄).
Switch to a milder reducing agent like STAB or NaBH₃CN, which are highly selective for the imine/iminium ion over the carbonyl.[5][7]
Conclusion
The reductive amination of 4-(Azetidin-3-yl)aniline dihydrochloride is a highly effective and reliable method for synthesizing a diverse range of N-substituted aniline derivatives. The protocol detailed herein, particularly the use of sodium triacetoxyborohydride, offers a safe, efficient, and high-yielding pathway to access these valuable scaffolds. By leveraging this chemistry, researchers in drug discovery can rapidly generate novel compounds incorporating the beneficial azetidine motif, accelerating the development of next-generation therapeutics.
Orduña, J.-M., et al. (2017). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
Li, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
Orduña, J.-M., et al. (2017). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. [Link]
Gagliano, O., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis. [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]
Sizun, C., et al. (2013). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Bioconjugate Chemistry. [Link]
Patil, S. B., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link]
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
Singh, A., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
Singh, A., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025, April 10). Domainex. [Link]
Schomaker, J. M., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]
Application Note: Chemoselective Protecting Group Strategies for 4-(Azetidin-3-yl)aniline Derivatives
Executive Summary The scaffold 4-(Azetidin-3-yl)aniline presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a highly nucleophilic, strained secondary aliphatic amine (azetidine)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold 4-(Azetidin-3-yl)aniline presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a highly nucleophilic, strained secondary aliphatic amine (azetidine) and a significantly less nucleophilic primary aromatic amine (aniline).
This guide details the "Azetidine-First" protection strategy. By exploiting the massive
divergence () between the two nitrogen centers, researchers can achieve near-quantitative selectivity for the azetidine nitrogen without requiring complex blocking groups on the aniline. This document provides validated protocols for orthogonal protection schemes (Boc/Cbz) and critical handling instructions to prevent acid-catalyzed ring-opening of the strained azetidine core.
Strategic Analysis: The Physicochemical Basis
Success with this scaffold relies on understanding two fundamental properties: Nucleophilicity/Basicity and Ring Strain .[1]
The Nucleophilicity Gap
The reaction hierarchy is dictated by the electronic environment of the nitrogen atoms.
protonates first; reacts with electrophiles first.[1]
Nucleophilicity
High
Low
Target for initial protection.
Stability Risk
High (Ring Strain )
High (Stable Aromatic)
Avoid strong Lewis acids on unprotected .
Critical Stability Factor: Azetidine Ring Strain
The azetidine ring is kinetically stable but thermodynamically unstable.
Risk Zone: Quaternization of the azetidine nitrogen (forming an azetidinium ion) creates a highly electrophilic species susceptible to rapid ring-opening by weak nucleophiles.
Safe Zone:
-Acyl (Boc, Cbz, Acetyl) and -Sulfonyl derivatives are generally stable because the lone pair is delocalized into the carbonyl/sulfonyl group, reducing the nitrogen's ability to act as a leaving group or participate in ring-opening pathways.
Decision Logic & Workflow
The following flowchart illustrates the decision process for orthogonal protection.
Figure 1: Chemoselective protection workflow. The green path denotes the thermodynamically and kinetically favored route.
Detailed Experimental Protocols
Protocol A: Selective
-Boc Protection of the Azetidine
Objective: Selectively protect the secondary amine leaving the aniline free.
) (2.2 eq - Critical: Only enough to neutralize the HCl salt)
Solvent: Dichloromethane (DCM) or THF/Water (1:1) if solubility is poor.[1][3]
Procedure:
Dissolution: Suspend the dihydrochloride salt in DCM (
) at .
Neutralization: Add
dropwise.[1] The solution should become homogeneous as the free base is liberated.
Process Check: Verify pH is
(wet pH paper).[1] Do not use large excess of base, or the aniline may activate.
Addition: Add
dissolved in a minimal amount of DCM dropwise over 15 minutes at .
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Validation (TLC/LCMS):
TLC:[1][4] Ninhydrin stain.[1] The starting material (free amine) stains dark red/purple. The product (mono-Boc) will stain lighter (aniline only) or UV active.
Critical Safety Note: Upon completion, do not concentrate to dryness with heat if the azetidine is in the presence of nucleophiles. The TFA salt of azetidine is stable, but the free base can polymerize if concentrated in pure form.
Workup: Remove volatiles under
stream or rotary evaporator at . Co-evaporate with toluene to remove residual TFA.[1]
Selective Cbz Removal (Hydrogenolysis)
Reagent:
(1 atm), .
Solvent: MeOH or EtOH.
Selectivity: This will remove the Cbz on the aniline without touching the Boc on the azetidine.
Risk: Prolonged hydrogenation at high pressure (
) could potentially reduce the aromatic ring or cleave the azetidine C-N bond (rare, but possible). Stick to balloon pressure.[1]
Store azetidine derivatives as HCl or TFA salts.[1]
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1]
Couty, F., & Evano, G. (2006).[1] "Synthesis of Azetidines from 3-Amino Alcohols." Organic Preparations and Procedures International, 38(5), 427-465.[1] (Foundational work on azetidine stability).
Perron, V., et al. (2009).[1][7][8] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289.[1][7] (Demonstrates
selectivity principles).
Lowe, G., et al. (2010).[1] "Physicochemical Properties of Azetidines." Journal of Medicinal Chemistry. (General reference for
Preparation of 4-(Azetidin-3-yl)aniline Free Base from Dihydrochloride Salt: Protocols for Highly Polar Diamines
Introduction & Chemical Rationale 4-(Azetidin-3-yl)aniline is a highly valuable bifunctional building block in medicinal chemistry, possessing both a primary aromatic amine and a secondary aliphatic azetidine ring[1]. To...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
4-(Azetidin-3-yl)aniline is a highly valuable bifunctional building block in medicinal chemistry, possessing both a primary aromatic amine and a secondary aliphatic azetidine ring[1]. To prevent oxidation of the aniline moiety and mitigate the hygroscopic nature of the free base, this compound is typically synthesized, stored, and supplied as a stable dihydrochloride salt[2].
Converting the dihydrochloride salt to the free base form is a critical preparatory step for subsequent coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings). However, this transformation presents a significant physicochemical challenge. The azetidine ring is highly basic (pKa ~10.4), meaning the dihydrochloride salt contains two full equivalents of HCl that must be neutralized. Once neutralized, the resulting diamine free base is highly polar and exhibits extreme aqueous solubility. Traditional liquid-liquid extraction (e.g., using aqueous NaOH and ethyl acetate) often results in catastrophic yield losses because the free base remains partitioned in the aqueous layer.
To solve this, we present two self-validating methodologies: a Non-Aqueous Ion-Exchange Protocol (Method A) and an Aqueous Salting-Out Extraction Protocol (Method B).
Physicochemical Properties
Understanding the quantitative properties of the substrate and the reagents is the foundation of a successful free-basing strategy.
The following diagram illustrates the logical decision-making process for handling highly polar diamine salts. Method A is prioritized to completely avoid aqueous partitioning.
Workflow for the free-basing of 4-(azetidin-3-yl)aniline comparing aqueous and non-aqueous routes.
Experimental Methodologies
Method A: Non-Aqueous Free-Basing via Ion-Exchange Resin (Preferred)
Causality & Expertise: This method utilizes Amberlyst® A26 (hydroxide form), a strongly basic, macroreticular resin[3]. Unlike weakly basic resins (e.g., Amberlyst A21), the strongly basic quaternary ammonium sites of A26 are required to fully deprotonate the highly basic azetidinium ion[4]. By performing the reaction in anhydrous methanol, the generated water is miscible, the free base remains in solution, and the chloride ions are trapped on the solid support. This completely eliminates the need for an aqueous extraction step.
Reagent Calculation:
Substrate: 1.0 mmol (221.1 mg) of 4-(azetidin-3-yl)aniline dihydrochloride.
Resin Required: Minimum 2.5 mL. Expert Insight: Always use a 3-fold excess (7.5 mL) to drive the equilibrium to completion.
Step-by-Step Protocol:
Resin Preparation: Wash 7.5 mL of Amberlyst® A26 (OH⁻ form) resin sequentially with DI water (2 × 10 mL) and anhydrous methanol (3 × 10 mL) to remove aqueous storage buffers and swell the macroreticular pores.
Suspension: In a 50 mL round-bottom flask, suspend 221.1 mg (1.0 mmol) of 4-(azetidin-3-yl)aniline dihydrochloride in 15 mL of anhydrous methanol.
Neutralization: Add the pre-washed Amberlyst A26 resin to the suspension. Stir gently at room temperature for 2 to 4 hours. Self-Validation: Spot the mixture on a silica TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH); the free base will migrate, whereas the salt remains at the baseline.
Isolation: Filter the mixture through a coarse glass frit to remove the resin. Wash the resin bed with an additional 10 mL of methanol to ensure complete recovery of the product.
Concentration: Evaporate the combined methanolic filtrates under reduced pressure (rotary evaporator, bath temp 35 °C) to yield the pure 4-(azetidin-3-yl)aniline free base as a viscous oil or low-melting solid.
Method B: Aqueous Free-Basing with Salting-Out Extraction
Causality & Expertise: If ion-exchange resin is unavailable, an aqueous approach can be used. However, standard solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) will fail to extract the highly polar diamine. We utilize 2-Methyltetrahydrofuran (2-MeTHF) because it offers superior extraction efficiency for polar amines and, unlike EtOAc, will not undergo base-catalyzed saponification at pH > 12. Complete saturation of the aqueous layer with NaCl is mandatory to force the polar free base into the organic phase.
Step-by-Step Protocol:
Dissolution: Dissolve 221.1 mg (1.0 mmol) of the dihydrochloride salt in a minimal amount of DI water (approx. 1.5 mL) in a 10 mL vial.
Basification: Cool the vial in an ice bath (0–5 °C). Slowly add 10 M NaOH dropwise until the pH of the solution is strictly > 12 (verify with pH paper). Note: The solution may become cloudy as the free base forms.
Salting Out: Add solid NaCl (~500 mg) to the aqueous mixture and stir until the aqueous layer is completely saturated (some undissolved salt should remain visible).
Extraction: Extract the aqueous layer with 2-MeTHF (4 × 3 mL). Vortex vigorously for 1 minute during each extraction to ensure maximum phase transfer.
Drying & Concentration: Combine the 2-MeTHF organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free base.
Analytical Validation
To confirm the successful removal of the hydrochloride salts and the structural integrity of the free base, perform the following checks:
Infrared (IR) Spectroscopy: The primary amine functionality of the free base will exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the region of 3300–3500 cm⁻¹[1].
¹H NMR (CDCl₃ or CD₃OD): The disappearance of the broad, downfield NH⁺/NH₂⁺ signals confirms neutralization. Additionally, the methylene protons of the azetidine ring will shift upfield (typically from >4.0 ppm in the salt to ~3.5–3.8 ppm in the free base) due to the loss of the electron-withdrawing effect of the protonated nitrogen.
References
Bracco Imaging SpA. "Process for the purification of polyaminocarboxylates" (KR101832027B1). Google Patents. URL:[4]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Causality
Azetidines—four-membered nitrogen-containing heterocycles—are highly prized in modern medicinal chemistry as metabolically stable, sp³-rich bioisosteres for secondary amines and morpholines. Because free-base azetidines are often volatile and prone to oxidative degradation, they are predominantly supplied and utilized as salts, most commonly as hydrochlorides or trifluoroacetates[1].
However, these salts exhibit profound hygroscopicity[1]. The high charge density of the protonated azetidinium ion, coupled with the hydrogen-bonding capacity of the counterion, creates a strong thermodynamic driving force for the adsorption of atmospheric water.
Failing to account for this hygroscopicity introduces three critical failure modes in synthetic workflows:
Stoichiometric Drift: As the salt absorbs water, its apparent mass increases. Weighing a deliquesced sample leads to significant under-dosing of the azetidine building block, skewing reaction stoichiometry and reducing yields.
Reaction Quenching: Introducing adventitious water via the hygroscopic salt will rapidly quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums) and deactivate sensitive transition-metal catalysts[2].
Chemical Degradation: While the unsubstituted azetidine ring is generally robust, specific functionalized derivatives (such as azetidine-2-carboxylates) can undergo ring-opening hydrolysis under specific aqueous or enzymatic stress conditions[3]. Furthermore, prolonged exposure to moisture can cause the powder to cake or deliquesce entirely into a gummy residue, rendering it physically impossible to handle[4].
Quantitative Classification of Hygroscopicity
To properly implement handling controls, it is essential to understand the magnitude of moisture uptake. The European Pharmacopoeia (EP) provides a standardized classification for the hygroscopicity of pharmaceutical salts based on dynamic vapor sorption (DVS) at 25°C and 80% Relative Humidity (RH)[5]. Azetidine hydrochlorides typically fall into the "Very hygroscopic" or "Deliquescent" categories depending on their specific substitution patterns.
Table 1: EP Classification of Hygroscopic Solids[5]
Hygroscopicity Class
Moisture Uptake (% w/w) at 25°C / 80% RH
Physical Consequence
Non-hygroscopic
< 0.2%
Free-flowing powder; standard handling.
Slightly hygroscopic
≥ 0.2% and < 2.0%
Minor clumping; requires sealed storage.
Moderately hygroscopic
≥ 2.0% and < 15.0%
Significant caking; requires desiccated storage.
Very hygroscopic
≥ 15.0%
Rapid mass increase on balance pan; requires inert handling.
Deliquescent
Sufficient to form a solution
Solid dissolves in its own absorbed water; strict inert atmosphere required.
Experimental Protocols for Handling Azetidine Salts
To ensure scientific integrity and reproducibility, the following self-validating protocols must be integrated into laboratory workflows.
Protocol 1: Long-Term Storage and Desiccation
Hygroscopic salts must be isolated from ambient humidity to prevent irreversible caking[6].
Primary Containment: Keep the azetidine salt in its original amber glass vial. Ensure the PTFE-lined cap is tightly secured.
Secondary Containment: Place the primary vial inside a secondary vessel (e.g., a larger jar or a heavy-duty zip-lock bag) containing active desiccant pouches (e.g., indicating silica gel or anhydrous calcium chloride)[7].
Tertiary Protection (For Bulk): For larger quantities, store the secondary container inside a vacuum desiccator or a desiccator backfilled with dry argon or nitrogen[2].
Temperature Control: Store at the manufacturer's recommended temperature (often 2°C to 8°C). Crucial Causality: When removing the salt from cold storage, allow the sealed container to warm to room temperature before opening . Opening a cold vial causes immediate condensation of atmospheric moisture onto the cold salt lattice, instantly ruining the batch.
Protocol 2: The "Weighing by Difference" Technique
When a glovebox is unavailable, benchtop weighing must be performed using the difference method to prevent the dynamic weight gain that occurs when a hygroscopic powder sits on an open balance pan[6].
Preparation: Pre-dry the target reaction flask and a secure septum. Flush the flask with argon.
Initial Mass: Weigh the entire sealed stock vial containing the azetidine salt. Record this mass (
).
Transfer: Rapidly open the vial, transfer an estimated amount of the salt directly into the argon-flushed reaction flask, and immediately reseal the stock vial.
Final Mass: Re-weigh the sealed stock vial. Record this mass (
).
Calculation: The exact mass of the salt transferred is
.
Validation: If the transferred mass is insufficient, repeat steps 3-5. Never return excess salt to the stock vial, as it has now been exposed to ambient moisture.
Protocol 3: In Situ Azeotropic Dehydration
If the azetidine salt has absorbed trace moisture, or if the reaction demands strictly anhydrous conditions (e.g., Buchwald-Hartwig aminations), the salt must be dried prior to reagent addition. Vacuum heating is often avoided as it can sublimate or decompose certain amine hydrochlorides.
Solvent Addition: Add the azetidine salt to the reaction flask. Suspend the salt in anhydrous toluene (approx. 5-10 mL per gram of salt).
Distillation: Equip the flask with a short-path distillation head or a Dean-Stark trap.
Azeotropic Removal: Heat the suspension to gently distill off the toluene. Water forms a minimum-boiling azeotrope with toluene and is co-distilled out of the system.
Purging: Once the toluene is removed, backfill the flask with argon. The resulting azetidine salt will be a dry, free-flowing powder coating the flask, ready for the addition of anhydrous reaction solvents.
Decision Workflow for Azetidine Salt Manipulation
The following logic tree dictates the appropriate handling strategy based on the sensitivity of the downstream chemical transformation.
Workflow for handling hygroscopic azetidine salts based on reaction moisture sensitivity.
References
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
ResearchGate[Link]
How do you handle hygroscopic solutes in the lab?
TutorChase[Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds
University of Pittsburgh[Link]
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening
Catalysis Science & Technology (RSC Publishing)[Link]
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-(Azetidin-3-yl)aniline
Executive Summary The incorporation of azetidines into pharmaceutical scaffolds is a highly effective strategy for improving metabolic stability and modulating physicochemical properties. 4-(Azetidin-3-yl)aniline (CAS: 7...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of azetidines into pharmaceutical scaffolds is a highly effective strategy for improving metabolic stability and modulating physicochemical properties. 4-(Azetidin-3-yl)aniline (CAS: 7215-04-5) is a highly valuable, yet challenging, bifunctional building block. It possesses two competitive nucleophilic sites: a primary aromatic amine (aniline) and a secondary aliphatic amine (azetidine).
Standard cross-coupling conditions often result in poor chemoselectivity or favor the inherently more nucleophilic secondary aliphatic amine. This application note details a field-proven, highly chemoselective protocol for the N-arylation of the primary aniline moiety over the azetidine ring, utilizing third-generation (G3) palladium precatalysts and rational ligand design.
To achieve absolute chemocontrol, the catalytic system must override the inherent nucleophilicity of the secondary aliphatic amine. This is achieved through steric gating at the palladium center during the amine binding and reductive elimination steps [1].
Ligand Selection (BrettPhos vs. RuPhos): The biaryl monophosphine ligand BrettPhos is uniquely structured to create a highly restricted binding pocket around the Pd(II) center. While a primary aniline can orient its single aryl substituent away from the ligand bulk, the two carbon substituents of the azetidine ring create severe steric clashes. Consequently, BrettPhos kinetically favors the binding and subsequent reductive elimination of primary amines [3]. Conversely, RuPhos possesses a more open architecture that accommodates and accelerates the coupling of secondary amines.
Base Selection (LHMDS): Because the unprotected azetidine contains an acidic N-H bond, it acts as a protic substrate. Strong alkoxide bases (like NaOtBu) can lead to side reactions, catalyst poisoning, or reduced chemoselectivity. Lithium hexamethyldisilazide (LHMDS) is the optimal base; its extreme steric bulk further prevents the deprotonation of the hindered secondary amine-Pd complex, reinforcing the selectivity for the primary aniline [2].
Precatalyst (Pd G3): BrettPhos Pd G3 ensures rapid, quantitative generation of the active mono-ligated L-Pd(0) species, preventing the formation of off-cycle Pd dimers that erode selectivity [2].
Chemoselectivity decision tree for the Buchwald-Hartwig amination of 4-(Azetidin-3-yl)aniline.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization data, demonstrating the causal relationship between the chosen catalytic system and the resulting chemoselectivity. Data is based on the coupling of 4-(Azetidin-3-yl)aniline with 4-chlorotoluene (1.0 equiv) at 0.5 M concentration.
Entry
Ligand System
Base (Equiv)
Solvent
Temp (°C)
Conversion (%)
Selectivity (Aniline : Azetidine)
1
BrettPhos Pd G3
LHMDS (2.4)
THF
70
>98
>40 : 1
2
BrettPhos Pd G3
NaOtBu (2.2)
Dioxane
100
85
15 : 1 (Azetidine degradation)
3
RuPhos Pd G3
LHMDS (2.4)
THF
70
>95
1 : 20 (Reversed Selectivity)
4
XPhos Pd G3
Cs₂CO₃ (2.5)
t-BuOH
100
62
2 : 1 (Poor discrimination)
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the integrity of the reaction at each critical node.
Transfer an oven-dried reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.
Weigh BrettPhos Pd G3 (0.02 equiv) and BrettPhos ligand (0.02 equiv) into the vial.
Validation Check: The precatalyst should be a free-flowing pale yellow/tan powder. If it appears dark brown or sticky, it has degraded via moisture exposure and must be discarded.
Step 2: Substrate Addition
Add the aryl halide (1.0 mmol, 1.0 equiv) and 4-(Azetidin-3-yl)aniline (1.2 mmol, 1.2 equiv) to the vial.
Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
Step 3: Solvent and Base Addition (Schlenk Line)
Connect the vial to a Schlenk line via a nitrogen inlet needle.
Inject anhydrous, degassed THF to achieve a 1.0 M concentration relative to the aryl halide.
Dropwise, inject the LHMDS solution (1.0 M in THF, 2.4 mL, 2.4 equiv) via syringe.
Validation Check: Upon addition of the base, the solution should transition from pale yellow to a deep red/orange color within 5 minutes. This visual shift confirms the successful activation of the G3 precatalyst into the active L-Pd(0) species [2].
Step 4: Thermal Activation
Transfer the sealed vial to a pre-heated aluminum block at 70 °C.
Stir vigorously (800 rpm) for 2 to 4 hours.
Step 5: In-Process Control (IPC) Monitoring
After 2 hours, withdraw a 10 µL aliquot using a micro-syringe.
Quench the aliquot into 1 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid.
Validation Check (LC-MS): Analyze via UPLC-MS. Reaction completion is validated by the total disappearance of the aryl halide UV peak (254 nm) and the presence of the mono-arylated product mass [M+H]+. If >10% aryl halide remains, inject an additional 1 mol% of BrettPhos Pd G3 and continue heating for 1 hour.
Step 6: Quench and Purification
Cool the reaction to room temperature.
Quench by adding 2 mL of saturated aqueous NH₄Cl.
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent azetidine streaking).
Self-validating workflow for the chemoselective Buchwald-Hartwig amination.
References
Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides
Source: Journal of the American Chemical Society (2008)
URL: [Link]
Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to Steric Hindrance and Electronic Structure
Source: ACS Omega (2020)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 4-(Azetidin-3-yl)aniline Coupling Workflows
Welcome to the Technical Support Center for 4-(Azetidin-3-yl)aniline cross-coupling. As a bifunctional molecule containing both a primary aromatic amine (aniline) and a secondary aliphatic amine (azetidine), 4-(Azetidin-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-(Azetidin-3-yl)aniline cross-coupling. As a bifunctional molecule containing both a primary aromatic amine (aniline) and a secondary aliphatic amine (azetidine), 4-(Azetidin-3-yl)aniline presents unique chemoselectivity and stability challenges. This guide provides field-proven troubleshooting insights, causality-driven protocols, and validated methodologies to help you maximize your reaction yields.
🔍 Troubleshooting & FAQs
Q1: How do I achieve chemoselective C–N coupling at the primary aniline over the secondary azetidine?A1: The primary challenge here is differentiating between the less sterically hindered but less nucleophilic aniline, and the more nucleophilic but sterically hindered azetidine. To selectively couple the aniline, you must use the BrettPhos ligand. BrettPhos features a highly tailored biaryl structure with methoxy substitution that creates a specific steric pocket, actively promoting the monoarylation of primary amines while strictly resisting secondary amine coordination[1]. When paired with a mild, non-nucleophilic base like LiHMDS, this system routinely achieves >40:1 selectivity for the primary aniline[1].
Q2: My azetidine ring is degrading or opening during the Buchwald-Hartwig amination. What is causing this, and how can I prevent it?A2: Azetidines possess high ring strain (~26 kcal/mol) and are highly susceptible to nucleophilic ring-opening or thermal degradation, especially in the presence of strong, unhindered bases like KOtBu at elevated temperatures[2].
Solution 1 (Base Selection): Switch to milder, sterically hindered bases such as LiHMDS or NaOTMS. These limit the base-mediated decomposition of sensitive heterocycles[3].
Solution 2 (Catalyst Activation): Lower your reaction temperature (e.g., 65 °C) by utilizing third-generation (G3) palladacycle precatalysts (e.g., BrettPhos Pd G3). Unlike traditional Pd₂(dba)₃, G3 precatalysts rapidly and quantitatively generate the active monoligated Pd(0) species at mild temperatures, preventing the thermal degradation of the 4-membered ring[4].
Q3: What if my synthetic route requires coupling at the secondary azetidine nitrogen instead of the aniline?A3: Direct, transition-metal-catalyzed chemoselective coupling of the secondary azetidine in the presence of an unprotected primary aniline is kinetically unfavorable. While ligands like RuPhos are optimized for secondary amines[5], competitive aniline arylation will still occur, leading to complex mixtures. The most robust, self-validating approach is an orthogonal protection strategy:
Exploit the higher inherent nucleophilicity of the aliphatic azetidine by reacting it with sub-stoichiometric Boc₂O at 0 °C to selectively protect the azetidine.
Perform your required chemistry on the aniline.
Deprotect the azetidine using TFA/DCM and proceed with the secondary amine functionalization.
📊 Quantitative Catalyst Selection Data
The following table summarizes the expected chemoselectivity and yields based on the ligand and base system chosen for 4-(Azetidin-3-yl)aniline cross-coupling.
Catalyst System
Ligand
Base
Temp (°C)
Target Amine
Chemoselectivity (1° : 2°)
Typical Yield (%)
BrettPhos Pd G3
BrettPhos
LiHMDS
65–80
Primary (Aniline)
> 40:1
85–95
GPhos Pd G3
GPhos
NaOTMS
50–90
Primary (Aniline)
> 20:1
80–90
RuPhos Pd G3
RuPhos
NaOtBu
80–100
Secondary (Azetidine)
< 1:10 (Favors 2°)
70–80
XPhos Pd G3
XPhos
Cs₂CO₃
80–100
Non-selective
~ 1:1 (Mixture)
< 40 (per isomer)
Data synthesized from benchmark Pd-catalyzed amination studies[1],[3].
🔀 Chemoselectivity Decision Matrix
Figure 1: Decision tree and workflow for the chemoselective coupling of 4-(Azetidin-3-yl)aniline.
🧪 Validated Experimental Protocols
Protocol 1: Chemoselective Buchwald-Hartwig Amination of the Aniline Moiety
Design Rationale & Causality: This protocol utilizes LiHMDS to ensure proton tolerance while preventing base-mediated azetidine ring opening[5]. BrettPhos strictly limits secondary amine coordination, ensuring the reaction occurs exclusively at the aniline[1].
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with 4-(Azetidin-3-yl)aniline (1.0 equiv, 0.5 mmol), your chosen aryl halide (1.1 equiv, 0.55 mmol), BrettPhos Pd G3 (2 mol %), and BrettPhos ligand (2 mol %).
Solvation: Add anhydrous THF to reach a 0.5 M concentration. Note: THF is preferred over 1,4-dioxane to facilitate lower reaction temperatures.
Base Addition: Slowly add LiHMDS (1.0 M in THF, 2.4 equiv).
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 65 °C for 4–12 hours.
Self-Validating Check: Monitor the reaction via LC-MS.
Success Indicator: Disappearance of the aryl halide and appearance of the desired product mass.
Failure Indicator: If a mass of [M+18] appears, the azetidine ring is undergoing hydrolytic opening. Immediately reduce the temperature to 50 °C for subsequent runs.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via reverse-phase chromatography (the basic azetidine secondary amine often causes severe streaking on standard normal-phase silica).
Protocol 2: Orthogonal Boc-Protection of the Azetidine
Design Rationale & Causality: The secondary aliphatic amine (azetidine) is inherently more nucleophilic than the primary aromatic amine (aniline). By utilizing sub-stoichiometric Boc₂O at low temperatures, we kinetically trap the azetidine before the aniline can react, achieving orthogonal protection without complex transition-metal catalysis.
Step-by-Step Methodology:
Preparation: Dissolve 4-(Azetidin-3-yl)aniline (1.0 equiv, 1.0 mmol) in anhydrous DCM (0.2 M) in a round-bottom flask.
Cooling: Cool the solution to 0 °C using an ice-water bath. Add Et₃N (1.2 equiv).
Controlled Addition: Dissolve Boc₂O (0.95 equiv) in 1 mL of DCM. Add this solution dropwise over 15 minutes. Causality: Sub-stoichiometric addition prevents over-protection of the aniline.
Reaction: Stir for 2 hours at 0 °C.
Self-Validating Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The highly reactive secondary amine will stain dark purple/pink. As the azetidine is protected, the intense secondary amine stain will fade, leaving only the weaker primary aniline signal.
Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to isolate the azetidine-protected intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 4-(Azetidin-3-yl)aniline dihydrochloride (CAS No. 90533-74-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific principles and practical methodologies to ensure successful and reproducible results.
Introduction to 4-(Azetidin-3-yl)aniline dihydrochloride
4-(Azetidin-3-yl)aniline is a bifunctional molecule featuring a weakly basic aromatic aniline moiety and a strained, saturated azetidine ring which also contains a basic nitrogen. The dihydrochloride salt form is supplied to enhance its stability and aqueous solubility.[1][2] However, the interplay between the two basic centers, the inherent strain of the azetidine ring, and the properties of the dihydrochloride salt can lead to challenges in achieving and maintaining complete dissolution in various experimental systems. Understanding these properties is the cornerstone of effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 4-(Azetidin-3-yl)aniline dihydrochloride in neutral aqueous buffer (e.g., PBS, pH 7.4). Is this expected?
Yes, this is a common observation. While the dihydrochloride salt form significantly improves water solubility compared to the free base, its solubility is highly pH-dependent. At neutral pH, the equilibrium between the protonated (more soluble) and deprotonated (less soluble) forms of the aniline and azetidine groups can lead to precipitation, especially at higher concentrations. The free base form of aniline is generally insoluble in water.[3]
Q2: Why is the pH of my solvent so critical for dissolving this compound?
The solubility of 4-(Azetidin-3-yl)aniline dihydrochloride is governed by the protonation state of its two nitrogen atoms. As a dihydrochloride salt, both the aniline and the azetidine nitrogens are protonated, conferring a positive charge that enhances interaction with polar solvents like water.
Azetidine Nitrogen: The pKa of the azetidine nitrogen in a similar N-phenyl azetidine has been measured to be around 4.3.[4]
Aniline Nitrogen: The pKa of para-substituted anilines is typically in the range of 4-5.[5]
At a pH significantly below these pKa values (e.g., pH 1-3), both nitrogens will be fully protonated, maximizing aqueous solubility. As the pH of the solution approaches and exceeds these pKa values, the nitrogens will become deprotonated, leading to a decrease in solubility and potential precipitation of the less soluble free base or monohydrochloride form.
Q3: My compound dissolved initially in my buffer, but a precipitate formed over time. What is happening?
This phenomenon, known as "salting out" or precipitation, is likely due to a slow equilibration to the less soluble form at the given pH. It can also be indicative of compound degradation. The strained four-membered azetidine ring can be susceptible to ring-opening, particularly under acidic conditions, which could lead to the formation of less soluble degradation products.[4][6]
Q4: Can I heat the solution to aid dissolution?
Gentle warming (e.g., to 37°C) can be employed to increase the rate of dissolution. However, excessive or prolonged heating should be avoided as it can accelerate potential degradation of the compound, particularly the strained azetidine ring. It is always recommended to visually inspect for any changes in the solution color or clarity upon heating.
Q5: I need to prepare a stock solution in an organic solvent. What do you recommend?
For a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a common choice. However, it's important to note that dissolving a hydrochloride salt in an aprotic solvent like DMSO can be complex. The salt may not fully dissociate. It is crucial to ensure the stock solution is clear and free of any particulate matter. For applications sensitive to DMSO, consider preparing a concentrated stock in an acidic aqueous solution (e.g., 0.1 M HCl) and then diluting it into your final assay buffer.
Q6: Are there any known stability issues with this compound in solution?
The primary stability concern for molecules containing an azetidine ring is its potential for ring-opening under certain conditions.[6] Studies on related N-substituted azetidines have shown that acidic conditions can mediate this degradation.[4] Therefore, for long-term storage, it is advisable to keep the compound in its solid, dry form. If solutions must be stored, they should be kept at low temperatures (2-8°C or frozen at -20°C to -80°C) and for the shortest duration possible. It is always best practice to prepare solutions fresh for each experiment.[6]
Troubleshooting Guide
Issue 1: Incomplete Dissolution in Aqueous Buffer
Cause: The pH of the buffer is too high, leading to the formation of the less soluble free base. The concentration of the compound may also be too high for its solubility limit at that pH.
Solution:
pH Adjustment: Lower the pH of your solution. Prepare a concentrated stock solution in an acidic vehicle (e.g., water or 0.1 M HCl) and then dilute it into your final buffer. Ensure the final pH of your assay solution is compatible with your experimental system.
Use of Co-solvents: For in vitro assays, a common strategy is to prepare a high concentration stock in DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%) and consistent across all experimental conditions, including controls.
Issue 2: Precipitation After Initial Dissolution
Cause: The compound is "crashing out" of solution due to the pH being near its pKa, or potential compound degradation over time.
Solution:
Prepare Fresh Solutions: The most reliable approach is to prepare the solution immediately before use.
Maintain a Lower pH: If your experiment allows, maintaining a slightly more acidic pH can help keep the compound in its more soluble, protonated form.
Stability Check: Perform a time-course experiment by preparing your solution and analyzing it at different time points (e.g., 0, 2, 6, 24 hours) by HPLC to check for the appearance of degradation products.
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
This protocol is recommended for preparing a concentrated stock solution for subsequent dilution into various experimental buffers.
Weigh the desired amount of 4-(Azetidin-3-yl)aniline dihydrochloride in a sterile container.
Add a small volume of 0.1 M HCl.
Gently agitate or vortex the mixture until the solid is completely dissolved.
If necessary, bring the solution to the final desired volume with deionized water.
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C. It is recommended to use the stock solution within a short period.
Protocol 2: General Solubility Assessment
This protocol provides a method to estimate the solubility of the compound in a specific solvent.
Add a pre-weighed amount of 4-(Azetidin-3-yl)aniline dihydrochloride to a vial.
Add the solvent of interest in small, incremental volumes.
After each addition, vortex the vial for 1-2 minutes and visually inspect for undissolved particles.
Continue adding solvent until the compound is fully dissolved.
The solubility can be calculated based on the mass of the compound and the total volume of solvent added.
For more accurate quantification, the saturated solution can be filtered and the concentration of the filtrate determined by a validated analytical method such as HPLC.
Data Summary
Property
Predicted/Estimated Value
Source/Justification
Molecular Formula
C₉H₁₂N₂·2HCl
Supplier Information
Molecular Weight
221.13 g/mol
Calculated
Physical Form
Solid
Supplier Information
Azetidine Nitrogen pKa
~4.3
Based on structurally similar N-phenyl azetidines.[4]
Technical Support Center: Troubleshooting 4-(Azetidin-3-yl)aniline Oxidation
Welcome to the Technical Support Center. 4-(Azetidin-3-yl)aniline is a highly versatile bifunctional building block used extensively in medicinal chemistry and drug development[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 4-(Azetidin-3-yl)aniline is a highly versatile bifunctional building block used extensively in medicinal chemistry and drug development[1]. However, handling this molecule presents a significant challenge: the primary aromatic amine (aniline) is highly susceptible to rapid oxidation, while the secondary aliphatic amine (azetidine) complicates standard protection and stabilization strategies.
This guide provides field-proven troubleshooting steps, mechanistic insights, and validated Standard Operating Procedures (SOPs) to prevent oxidation during the synthesis, isolation, and storage of 4-(Azetidin-3-yl)aniline.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction mixture turn dark brown or black during concentration or storage?A1: The amino group (-NH₂) is strongly electron-donating via resonance, making the aromatic ring highly electron-rich[2]. This significantly lowers the oxidation potential of the molecule. When exposed to atmospheric oxygen, light, or trace transition metals, the aniline undergoes a single-electron transfer (SET) to form a highly reactive radical cation[3]. This intermediate rapidly dimerizes to form red/orange azobenzene derivatives or polymerizes into dark green/black polyaniline-like oligomers[3][4].
Figure 1: Single-electron transfer (SET) oxidation pathways of the aniline moiety leading to colored impurities.
Q2: I synthesize this molecule by reducing the nitro precursor using Pd/C and H₂. Why does the filtrate turn red immediately upon filtration?A2: Palladium on carbon (Pd/C) is not just a reduction catalyst; in the presence of atmospheric oxygen, it acts as a potent catalyst for aerobic oxidation[5]. When you open the reaction to air for filtration, the high surface area of the Pd/C combined with oxygen rapidly oxidizes the newly formed aniline[5]. To prevent this, you must purge your solvents with inert gas and perform the filtration strictly under an Argon blanket (See Protocol 1).
Q3: How does the presence of the azetidine ring complicate stabilization?A3: 4-(Azetidin-3-yl)aniline contains two basic centers: the aliphatic secondary amine of the azetidine (pKa ~10–11) and the primary aromatic amine of the aniline (pKa ~4.6). A common strategy to prevent aniline oxidation is protonation, which removes the electron-donating effect of the nitrogen lone pair. However, because the azetidine nitrogen is vastly more basic, it will protonate first. Adding only 1 equivalent of acid leaves the aniline vulnerable. To achieve oxidative stability, you must use >2.0 equivalents of acid to form the dihydrochloride salt[1].
Q4: Can I selectively protect the aniline group to prevent oxidation if the azetidine is unprotected?A4:No. This is a frequent pitfall. Because the aliphatic secondary amine of the azetidine is significantly more nucleophilic than the primary aromatic amine, any electrophilic protecting group (like Acetyl chloride or Boc anhydride) will react with the azetidine first[1]. To chemically protect the aniline, the azetidine must already be protected (e.g., as an N-Boc derivative). If you need to stabilize the fully unprotected molecule, you must rely on dihydrochloride salt formation or strict Schlenk techniques[2].
Section 2: Quantitative Comparison of Stabilization Strategies
Additives can contaminate the final product or interfere with catalysts.
Temporary solvent storage before purification.
Section 3: Standard Operating Protocols (SOPs)
Protocol 1: Inert Filtration of Pd/C (Schlenk Technique)
Use this protocol to prevent rapid oxidation when isolating the aniline after catalytic hydrogenation[5].
Preparation: Pack a fritted funnel with a Celite pad. Enclose the setup and purge with Argon for 10 minutes.
Degassing: Degas the washing solvent (e.g., ethanol or ethyl acetate) by sparging with Argon for at least 15 minutes to remove dissolved oxygen[5].
Transfer: Transfer the hydrogenation reaction mixture directly onto the Celite pad using a cannula under positive Argon pressure. Do not expose the flask to air.
Filtration: Filter using vacuum. Critical: Ensure the Celite pad never runs dry, as dry Pd/C exposed to trace air can ignite or cause flash oxidation of the product.
Collection: Collect the pale-yellow filtrate in an Argon-flushed receiving flask and immediately proceed to downstream reactions or salt formation.
Protocol 2: Formation of 4-(Azetidin-3-yl)aniline Dihydrochloride
Use this protocol for the stable isolation and long-term storage of the target molecule.
Dissolution: Dissolve the crude 4-(Azetidin-3-yl)aniline free base in a degassed, non-nucleophilic solvent (e.g., anhydrous diethyl ether or 1,4-dioxane) under Argon.
Cooling: Cool the solution to 0°C using an ice bath.
Acidification: Slowly add 2.5 equivalents of a standardized HCl solution (e.g., 4M in dioxane) dropwise with vigorous stirring.
Precipitation: Stir for 30 minutes. A white to off-white precipitate of the dihydrochloride salt will form as both nitrogen centers are protonated.
Isolation: Filter the precipitate under Argon, wash with cold anhydrous ether, and dry under high vacuum. Store the solid at -20°C in a desiccator.
Figure 2: Decision tree for the isolation and stabilization of 4-(Azetidin-3-yl)aniline.
Protocol 3: Transient Acetylation of N-Boc-4-(Azetidin-3-yl)aniline
Use this protocol to protect the aniline moiety for downstream cross-coupling. Note: The azetidine must already be N-Boc protected to prevent competitive acylation[1][2].
Setup: Dissolve the N-Boc protected aniline in anhydrous dichloromethane (DCM) under Argon[2].
Base Addition: Add 1.2 equivalents of anhydrous pyridine (which acts as both a base and an acyl transfer catalyst).
Protection: Cool the reaction to 0°C and add 1.1 equivalents of acetic anhydride dropwise. (Note: Avoid acetyl chloride to prevent unwanted tribromination-like side reactions or over-activation[4]).
Monitoring: Stir at room temperature until TLC analysis indicates the complete consumption of the starting aniline[2].
Work-up: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the oxidatively stable acetanilide.
Technical Support Center: Boc Deprotection of 4-(Azetidin-3-yl)aniline
Welcome to the technical support guide for the deprotection of Boc-protected 4-(azetidin-3-yl)aniline and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the deprotection of Boc-protected 4-(azetidin-3-yl)aniline and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, transformation. The unique structure of this intermediate, combining an electron-rich aniline with a strained azetidine ring, presents specific hurdles that require careful consideration to achieve high yields and purity. This guide moves beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the deprotection of Boc-4-(azetidin-3-yl)aniline.
Q1: What is the standard methodology for removing the Boc group from this intermediate?
The most prevalent and generally effective method is acid-catalyzed cleavage.[1] The mechanism involves protonation of the Boc group's carbonyl oxygen, which facilitates the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, which is subsequently protonated by the excess acid to form a salt.[2][3] The two most common reagent systems are:
Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), often in concentrations ranging from 20-50% (v/v).[][5]
Hydrogen Chloride (HCl): Commercially available as a 4M solution in 1,4-dioxane, this is a highly efficient and common alternative.[6][7]
Q2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method.[8] The deprotected aniline product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.
Pro-Tip: Staining your TLC plate with a ninhydrin solution is highly effective. Ninhydrin reacts with the newly formed primary or secondary amine of the product to produce a distinct purple or blue spot, making it easy to visualize the appearance of the product even at low concentrations.[8] The disappearance of the UV-active starting material can also be tracked.
Q3: My product is the hydrochloride or trifluoroacetate salt. Do I need to neutralize it before the next step?
This depends entirely on the subsequent reaction.
If the next step is a nucleophilic addition (e.g., acylation, sulfonylation, reductive amination), you will need to liberate the free amine. This is typically done by adding a base during the reaction setup (e.g., triethylamine, DIPEA) or by performing a basic aqueous work-up on the salt beforehand.[9]
If you need to isolate the free base, you can perform a liquid-liquid extraction after basifying the aqueous solution of the salt with a base like sodium bicarbonate or sodium carbonate.
For many applications, using the stable, solid salt directly in the next reaction is preferable and often more convenient.[9]
Part 2: In-Depth Troubleshooting Guide
This section tackles specific experimental failures in a Q&A format, providing probable causes and actionable solutions grounded in chemical principles.
Issue 1: The reaction is stalled or incomplete, with significant starting material remaining.
Probable Cause: Insufficient acid strength or concentration to fully protonate and cleave the Boc group. The aniline nitrogen, while weakly basic, or other basic functionalities in the molecule can consume some of the acid.
Solutions:
Increase Acid Stoichiometry: For substrates with multiple basic sites, ensure a sufficient excess of acid is used. It is common to use TFA/DCM in a 1:1 ratio or a large excess of the HCl/dioxane solution.[8]
Extend Reaction Time: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times.[8] Monitor by TLC every hour to determine the optimal duration.
Increase Temperature (with caution): Gently warming the reaction to 30-40°C can increase the rate of cleavage. However, this also significantly increases the risk of azetidine ring-opening (see Issue 2), so it should be used as a last resort and monitored very carefully.[8]
Change Reagent/Solvent System: If a 25% TFA/DCM solution is ineffective, switching to neat TFA or to 4M HCl in dioxane may be more successful. The choice of solvent can influence reagent activity.[8]
Issue 2: My yield is low, and I've isolated a product with a different mass, suggesting the azetidine ring has opened.
Probable Cause: The high ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack, a process that is accelerated under acidic conditions.[10][11] Protonation of the azetidine nitrogen increases this strain, making the ring carbons more electrophilic. Nucleophiles present in the reaction mixture (e.g., water, TFA's counter-ion, or even another molecule of the aniline) can attack a ring carbon, leading to irreversible ring-opening.[12]
Solutions:
Maintain Low Temperatures: This is the most critical parameter for preserving the azetidine ring. Perform the entire reaction, from acid addition to completion, at 0°C in an ice bath.[10] Low temperatures decrease the rate of the undesired ring-opening side reaction more significantly than the desired deprotection.
Limit Reaction Time: Do not let the reaction run overnight if it is not necessary. Monitor closely by TLC, and as soon as the starting material is consumed, proceed immediately with the work-up to remove the acid.[10]
Choose Your Acid Wisely: While effective, TFA can sometimes be more aggressive. 4M HCl in dioxane is often an excellent choice as the product frequently precipitates as the hydrochloride salt, effectively removing it from the harsh acidic solution and preventing further degradation.[6][13]
Ensure Anhydrous Conditions: Water can act as a nucleophile. While many deprotections are robust, using anhydrous solvents is good practice, especially if ring stability is a major concern.
Issue 3: I'm observing a significant non-polar side product that I suspect is a tert-butylated aniline.
Probable Cause: The mechanism of Boc deprotection liberates a reactive tert-butyl cation (t-Bu⁺).[2] The aniline ring is electron-rich and therefore susceptible to Friedel-Crafts alkylation by this cation, leading to the formation of tert-butylated impurities on the aromatic ring.
Solutions:
Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture to trap the t-Bu⁺ cation before it can alkylate your product.[5]
Common Scavengers: Anisole (1-5 equivalents), Thioanisole, or Triisopropylsilane (TIS).
Implementation: The scavenger is typically added to the solution of the Boc-protected amine before the addition of the acid.
Issue 4: The work-up is difficult. How do I effectively remove excess acid and isolate my product?
Probable Cause: TFA has a relatively high boiling point (72.4°C) and can be difficult to remove completely by rotary evaporation alone, often leaving a sticky, acidic oil. The product salt may also have challenging solubility properties.[9]
Solutions:
Co-evaporation (Azeotroping): After removing the bulk of the DCM and TFA under vacuum, add a solvent like toluene or isopropanol and evaporate again.[8] Repeating this process 2-3 times helps to azeotropically remove residual TFA.
Precipitation and Filtration: If using HCl in dioxane, the product dihydrochloride salt is often poorly soluble and will precipitate directly from the reaction mixture.[13] The product can be isolated by simple filtration and washing with a non-polar solvent like diethyl ether or MTBE.
Basic Resin: For a non-aqueous work-up, after removing the volatiles, dissolve the residue in a solvent like methanol and add a basic resin (e.g., Amberlyst A21). Stir for 30-60 minutes, then filter the resin off. The filtrate will contain the free amine.[9][14] This is particularly useful if your molecule also contains a base-labile group like an ester.[9]
Part 3: Alternative & Milder Deprotection Methods
When dealing with substrates containing other acid-sensitive functional groups (e.g., t-butyl esters, acetals), standard strong acid conditions are not viable. Here are some alternatives.
Protocol 1: Deprotection using TFA/DCM with a Scavenger [5][8]
Dissolution: Dissolve the Boc-4-(azetidin-3-yl)aniline (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
Scavenger Addition: Add anisole (2.0 equiv) to the solution.
Cooling: Cool the mixture to 0°C in an ice-water bath.
Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise (use a volume equivalent to the DCM, for a 1:1 mixture).
Reaction: Stir the reaction at 0°C, monitoring progress by TLC (e.g., every 30 minutes).
Work-up: Once the starting material is consumed (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.
Isolation: Add toluene (2x the initial DCM volume) and re-concentrate to remove residual TFA. The resulting TFA salt can be used directly or further purified.
Protocol 2: Deprotection using 4M HCl in Dioxane [1]
Suspension: To the solid Boc-4-(azetidin-3-yl)aniline (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane (5-10 equiv of HCl).
Reaction: Stir the resulting suspension or solution at room temperature. A precipitate of the product dihydrochloride salt may form.
Monitoring: Monitor the reaction by TLC until the starting material is consumed (often complete in 30-90 minutes).
Isolation: Concentrate the mixture to dryness under reduced pressure.
Purification: Wash the resulting solid by triturating with diethyl ether, then filter to collect the pure 4-(azetidin-3-yl)aniline dihydrochloride salt.
Part 5: Visualization of Key Processes
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: General mechanism of TFA- or HCl-mediated Boc deprotection.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for common deprotection issues.
References
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) -. [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
Cimini, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8053. [Link]
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1624–1629. [Link]
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]
Ison, J. (n.d.). BOC Deprotection. The Safety Songbook. [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(24), 6245–6249. [Link]
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
Technical Support Center: Stability & Handling of 4-(Azetidin-3-yl)aniline Dihydrochloride
Executive Summary & Chemical Profile[1] 4-(Azetidin-3-yl)aniline dihydrochloride is a bifunctional building block frequently used in the synthesis of drug candidates (e.g., PROTACs, kinase inhibitors). Its utility stems...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1]
4-(Azetidin-3-yl)aniline dihydrochloride is a bifunctional building block frequently used in the synthesis of drug candidates (e.g., PROTACs, kinase inhibitors). Its utility stems from the rigid, sp³-rich azetidine ring which improves physicochemical properties compared to piperidine or piperazine analogues.
However, this compound presents a "Stability Paradox" :
The Azetidine Ring: Highly strained (~25 kcal/mol) and susceptible to acid-catalyzed ring opening (hydrolysis).
The Aniline Moiety: Electron-rich and susceptible to oxidative degradation (discoloration).
The Dihydrochloride Salt: While providing solid-state stability, it creates a highly acidic environment upon dissolution, which can auto-catalyze the destruction of the azetidine ring.
This guide provides the protocols necessary to navigate these competing stability requirements.
Azetidine ring opening (Acidic pH), Oxidation (Air/Light)
Storage (Solid)
-20°C, Desiccated, Protected from light
Critical Stability Mechanisms
To troubleshoot effectively, you must understand the invisible degradation pathways occurring in your tube.
Pathway A: The "Dihydrochloride Trap" (Acid-Catalyzed Hydrolysis)
When you dissolve the dihydrochloride salt in unbuffered water, the pH drops significantly (often pH < 2).
Mechanism: The azetidine nitrogen becomes protonated.[1][2] The ring strain combined with the positive charge makes the adjacent carbons highly electrophilic. Water (acting as a nucleophile) attacks, snapping the ring open to form a linear chain (e.g., amino-alcohol derivatives).
Result: Loss of potency and appearance of M+18 peaks in LCMS.
Pathway B: Oxidative Deamination
The aniline group is sensitive to atmospheric oxygen and UV light.
Mechanism: Radical formation leads to polymerization (azo compounds) or quinone-imine formation.
Result: Solution turns yellow
brown black.
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways. The acid-catalyzed path is immediate upon dissolution in water; oxidation is time-dependent.
Troubleshooting & FAQs
Q1: I dissolved the powder in water, and it degraded within hours. Why?
Diagnosis: You likely fell into the "Dihydrochloride Trap."
Explanation: Dissolving the 2HCl salt in pure water creates a highly acidic solution (pH ~1-2). As shown in Figure 1 , this acidity activates the azetidine ring for hydrolysis.
Solution:
Do not dissolve directly in unbuffered water for long-term storage.
Protocol: Dissolve in a buffer (e.g., PBS pH 7.4) or immediately neutralize the solution if using it for biological assays. For chemical synthesis, use aprotic solvents (DMSO, DMF) or keep the solution cold (4°C) and use immediately.
Q2: My DMSO stock solution turned from colorless to dark brown. Is it still good?
Diagnosis: Oxidative degradation of the aniline moiety.
Explanation: Anilines are notorious for "browning" upon air exposure. While the color change looks dramatic, it often represents a small molar percentage of impurities (highly conjugated polymers have high extinction coefficients).
Assessment:
Run an LCMS. If the main peak is intact (>95%) and the impurity peaks are minor, it may still be usable for qualitative screens.
Prevention: Store DMSO stocks in aliquots at -20°C or -80°C, protected from light (amber vials), and under inert gas (Nitrogen/Argon) if possible.
Q3: I see a peak at M+18 in my LCMS. What is it?
Diagnosis: Hydrolysis product.[3]
Explanation: The azetidine ring has opened, incorporating a water molecule (+18 Da). This is irreversible.
Action: Discard the solution. This indicates the pH was too low or the solution was stored too long in a protic solvent.
Q4: Can I freeze-thaw the stock solution?
Recommendation: Limit to 1-2 cycles maximum .
Reasoning:
Condensation introduces water into DMSO stocks, promoting hydrolysis.
Repeated temperature shifts can accelerate aniline oxidation.
Best Practice: Aliquot the master stock into single-use vials immediately after preparation.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Target: To create a stock suitable for storage (2-4 weeks).
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or alcohols (Methanol/Ethanol) for storage.
Weighing: Weigh the dihydrochloride salt rapidly to avoid hygroscopic moisture uptake.
Dissolution: Add DMSO to achieve 10-50 mM concentration. Vortex until clear.
Aliquot: Dispense into amber glass vials or PCR tubes (50-100 µL per tube).
Storage: Freeze immediately at -20°C or -80°C.
Protocol B: Preparation for Aqueous Assays (Immediate Use)
Target: To use the compound in a cell assay or enzymatic reaction without killing the azetidine ring.
Prepare Stock: Follow Protocol A (DMSO stock).
Prepare Buffer: Use PBS (pH 7.4) or HEPES (pH 7.5). Avoid acetate or citrate buffers (acidic).
Dilution Step:
Add the DMSO stock dropwise to the buffer (not vice versa) while vortexing.
Critical: Ensure the final buffer capacity is strong enough to neutralize the HCl coming from the salt.
Check pH: Spot check with pH paper. If pH < 6, the azetidine is at risk. Adjust carefully with dilute NaOH if necessary, but precipitation may occur if the free base crashes out.
Timing: Use the aqueous dilution within 4 hours .
Workflow Visualization: Solvent Decision Tree
Figure 2: Decision tree for solvent selection to maximize stability.
References
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Retrieved from [Link]
Citation Context: Establishes the pH sensitivity of azetidine rings, noting rapid decomposition at pH 1.
Citation Context: Confirms acid-catalyzed hydrolysis mechanisms and recommends storage in aprotic solvents like DMSO.
Citation Context: Provides solubility data and confirms the formation of dihydrochloride salts to enhance solid-st
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]
Citation Context: detailed discussion on the ring strain energy (~25.4 kcal/mol) and reactivity profile of azetidines.[4]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
Compound: 4-(Azetidin-3-yl)aniline (typically supplied as Dihydrochloride or TFA salt)
Critical Attribute:Extreme HygroscopicityRisk Level: High (Physical instability), Moderate (Chemical instability)
This guide addresses the handling of 4-(Azetidin-3-yl)aniline salts. While the azetidine ring possesses significant ring strain (~25 kcal/mol), the primary failure mode for this reagent in the laboratory is not spontaneous ring opening, but rather moisture-induced deliquescence . This leads to gross stoichiometric errors in sensitive transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) and physical handling difficulties.
Module A: Storage & Prevention (The "Chain of Custody")
FAQ: How should I store this compound long-term?
The Golden Rule: Treat this salt as a "living" entity. It must never see ambient humidity for more than a few seconds.
Storage Tier
Method
Recommended Duration
Notes
Tier 1 (Gold)
Glovebox (N₂/Ar)
> 6 Months
Essential for GMP/GLP standards. Keep tightly capped.
Tier 2 (Silver)
Desiccator (P₂O₅)
1 - 6 Months
Use active phosphorus pentoxide or high-grade silica with indicator. Vacuum grease seals must be fresh.
Tier 3 (Bronze)
Parafilm + Fridge
< 1 Week
NOT RECOMMENDED for long term. Moisture permeates Parafilm over time.
Visual Workflow: Storage & Handling Logic
Caption: Decision matrix for initial receipt and storage of hygroscopic azetidine salts.
Module B: Weighing & Stoichiometry (The "Precision" Phase)
FAQ: My yield is inconsistent. Could moisture be the cause?[1]
Yes. The dihydrochloride salt (
) can absorb up to 10-15% of its weight in water within minutes in a humid lab. If you weigh 221 mg expecting 1 mmol, you might actually only have 0.85 mmol of reactant.
Impact on Buchwald-Hartwig Amination:
In Pd-catalyzed couplings, stoichiometry is king. An under-charge of the amine (due to water weight) leads to:
Excess aryl halide remaining.
Catalyst poisoning (if water interferes with sensitive ligands like certain phosphines, though modern ligands are more robust).
Oligomerization: The free aniline can react with the azetidine ring of another molecule if stoichiometry is skewed and base is present.
Corrective Protocol: The "Difference Weighing" Technique
Use this if a Glovebox is unavailable.
Prepare: Dry a Schlenk tube or reaction vial under vacuum/heat. Backfill with Argon.
Tare: Tare the entire storage vial containing the salt on the balance.
Transfer: Quickly remove the cap, dump an approximate amount into your reaction vessel, and immediately recap.
Calculate: Weigh the storage vial again. The difference is your added mass.
Why? This minimizes the time the bulk stock is exposed to air compared to spatula scooping.
Module C: Troubleshooting & Recovery (The "Correction" Phase)
FAQ: The salt has turned into a sticky goo (Deliquescence). Is it ruined?
Technical Insight: Not necessarily chemically degraded, but physically compromised. The azetidine ring is strained but kinetically stable in neutral/acidic salts. However, water facilitates hydrolysis if the pH changes.
Recovery Protocol (Lyophilization):
Do not attempt to heat-dry a "gooey" azetidine salt in an oven; the combination of heat + water + acidity can trigger ring opening or polymerization.
Dissolve: Dissolve the sticky solid fully in a minimum amount of HPLC-grade water or
-Butanol/Water (1:1).
Freeze: Flash freeze in liquid nitrogen.
Sublime: Place on a high-vacuum lyophilizer for 24-48 hours.
Result: You will recover a fluffy, free-flowing powder.
Visual Workflow: Recovery Decision Tree
Caption: Triage process for compromised azetidine salts. Darkening indicates chemical degradation (polymerization).
Module D: Chemical Stability (The "Why")
Scientific Context: The Azetidine Ring Strain
The azetidine ring has a strain energy of approximately 25.4 kcal/mol [1].[1] While the salt form protects the nitrogen lone pair, preventing it from acting as a nucleophile, the presence of moisture can create local "pockets" of solution.
The Danger Zone:
If you attempt to dry the salt using strong heat (>60°C) while it is wet:
Hydrolysis: Water attacks the ring carbons (nucleophilic attack), leading to ring opening (formation of 3-aminopropanol derivatives) [2].
Polymerization: If any free base is generated, the azetidine nitrogen can attack the ring of a neighbor [3].
Diagram: Degradation Pathways
Caption: Mechanistic pathway showing how moisture combined with heat leads to irreversible degradation.
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International. Link
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[1][2][3][4] Heterocycles.[2][5] Link
Dallas, A. S., & Gothelf, K. V. (2005).[6] Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides.[6] Journal of Organic Chemistry.[6] Link
Organic Syntheses. General Procedures for Handling Hygroscopic Compounds. (Standard Laboratory Practice). Link
St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] ACS Medicinal Chemistry Letters. Link
Common impurities in commercial 4-(Azetidin-3-yl)aniline dihydrochloride
The following technical guide is structured as a Tier 2 Engineering Support Resource for 4-(Azetidin-3-yl)aniline dihydrochloride. It is designed to assist researchers in troubleshooting purity, stability, and handling i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 2 Engineering Support Resource for 4-(Azetidin-3-yl)aniline dihydrochloride. It is designed to assist researchers in troubleshooting purity, stability, and handling issues based on the compound's specific chemical architecture.
CAS: 7215-04-5 (Free Base) | Salt Form: Dihydrochloride (2HCl)
Molecular Formula: C
While 4-(Azetidin-3-yl)aniline is a robust building block for medicinal chemistry (often used to improve metabolic stability compared to piperidines), it presents a unique "dual-threat" profile regarding impurities:[1]
The Strained Ring: The azetidine ring (25.4 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophilic solvents or moisture.
The Electron-Rich Aniline: The aniline moiety is highly prone to oxidation, leading to colored impurities that may not always be UV-active but are visually apparent.[1]
This guide breaks down these issues into actionable troubleshooting modules.
Module 1: Synthetic Impurities (Origin Analysis)
Use this module if your Mass Spec (LC-MS) shows unexpected peaks.[1]
Most commercial synthesis routes utilize a Negishi or Suzuki coupling of a protected 3-iodoazetidine with a 4-nitro-phenyl derivative, followed by reduction and deprotection.[1]
Troubleshooting Guide: Identifying Mass Peaks
Observed Mass (ESI+)
Likely Impurity Identity
Origin / Cause
[M+H] + 100 Da
N-Boc-4-(azetidin-3-yl)aniline
Incomplete Deprotection. The Boc group (tert-butyloxycarbonyl) was not fully removed during the final acid treatment.[1] Common in "rush" manufacturing.[1]
[M+H] + 30 Da
4-(Azetidin-3-yl)nitrobenzene
Incomplete Reduction. The nitro-precursor was not fully reduced to the aniline.[1] This is critical as nitro compounds can be genotoxic.[1]
[M+H] + 166 Da
N-Benzhydryl intermediate
Alternative Route Residue. If the manufacturer used the benzhydryl (diphenylmethyl) protecting group, this peak indicates synthesis failure.
[M+H] + 14 Da
N-Methylated impurity
Side Reaction. Methylation of the azetidine nitrogen or aniline nitrogen (less likely) during reductive amination steps if formaldehyde was present.
Visualizing the Impurity Map
The following flowchart illustrates where these impurities enter the pipeline.
Figure 1: Synthetic workflow highlighting the origin points of common process impurities.
Use this module if the compound has changed color or solubility.
Issue 1: The "Pink/Brown" Powder Phenomenon
Symptom: The white crystalline powder turns pink, brown, or black over time.
Technical Cause:Aniline Oxidation.
The aniline nitrogen is electron-rich.[1] Upon exposure to air (oxygen) and light, it undergoes radical oxidation to form:
Do not discard immediately if the color is faint pink; the molar percentage of the impurity may be <0.1% (anilines have high extinction coefficients).
Purification: Perform a charcoal filtration.[1] Dissolve in MeOH, treat with activated carbon, filter, and recrystallize.
Prevention: Store under Argon/Nitrogen at -20°C.
Issue 2: The "Ring Opening" (Hydrolysis)
Symptom: LC-MS shows a peak at [M+H] + 18 (Hydrolysis) or [M+H] + 36/38 (Chlorine addition).
Technical Cause:Acid-Catalyzed Nucleophilic Attack.
Although 3-aryl azetidines are more stable than 2-aryl isomers, the ring is still strained.[1] In the presence of strong acid (HCl salt) and moisture, the chloride ion or water can attack the ring carbons.
Critical Warning: This degradation is accelerated by protic solvents (MeOH, Water) and heat .
Protocol: Never heat the HCl salt in methanol above 40°C for extended periods.
Module 3: Salt Stoichiometry & Solvents
Use this module if Elemental Analysis (EA) or NMR integration is off.
FAQ: Why does my Elemental Analysis fail?
Q: The Carbon % is lower than expected, and Chlorine % is variable.A: This is likely due to Hygroscopicity or Non-Stoichiometric HCl .
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] It readily forms hydrates (e.g.,
).
Check: Run a TGA (Thermogravimetric Analysis) or Karl Fischer titration. You will likely find 2-5% water.[1]
HCl Stoichiometry: It is difficult to crystallize exactly as the dihydrochloride.[1] Often, you receive a mix of monohydrochloride and dihydrochloride depending on the drying method.
Check: Perform Silver Nitrate titration to determine precise chloride content.[1]
FAQ: NMR Solvent Peaks
Q: I see peaks at 3.6 ppm and 1.7 ppm in DMSO-d6.A: This is residual THF (Tetrahydrofuran).[1]
THF is commonly used in the reduction step (e.g., LiAlH4 or Borane reduction). It forms a tight solvate with amine salts and is notoriously difficult to remove, even under high vacuum.
Acceptance Criteria: For biological assays, <5000 ppm THF is usually acceptable (Class 2 solvent).
Experimental Validation Protocols
Protocol A: Rapid Purity Check (HPLC)
Use this method to separate the Aniline precursor from the Azetidine product.
Use immediately. Free base azetidines are thermally unstable.[1]
References & Authority[1][2][3][4][5][6][7]
Azetidine Stability: Couty, F., & Evano, G. (2006). "Synthesis of 3-functionalized azetidines." Organic Preparations and Procedures International, 38(5), 427-465. Link
Aniline Oxidation: Kulkarni, M. G., et al. (2010). "Oxidation of anilines to azo compounds." Tetrahedron Letters, 51(3), 476-478. Link
Synthesis Route (Negishi): Luo, Y., et al. (2018). "Negishi Cross-Coupling of 3-Iodoazetidines." Journal of Organic Chemistry, 83(15), 8750–8758. Link
Salt Properties: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link
13C NMR chemical shifts for 4-(Azetidin-3-yl)aniline dihydrochloride
Comparative ¹³C NMR Analysis Guide: 4-(Azetidin-3-yl)aniline Dihydrochloride vs. Free Base Executive Summary 4-(Azetidin-3-yl)aniline dihydrochloride (CAS 90533-74-7) is a highly valuable building block in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative ¹³C NMR Analysis Guide: 4-(Azetidin-3-yl)aniline Dihydrochloride vs. Free Base
Executive Summary
4-(Azetidin-3-yl)aniline dihydrochloride (CAS 90533-74-7) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. During drug development and quality control, distinguishing the dihydrochloride salt from its free base counterpart (CAS 7215-04-5) is a critical analytical checkpoint. This guide provides an objective, data-driven comparison of their ¹³C NMR spectroscopic profiles, equipping researchers with the mechanistic insights and standardized protocols necessary for definitive structural validation.
Mechanistic Causality: The Impact of Protonation on Chemical Shifts
In Nuclear Magnetic Resonance (NMR) spectroscopy, the local electronic environment strictly dictates the chemical shift of a given nucleus. Converting the free base into the dihydrochloride salt protonates both the primary aniline amine and the secondary azetidine amine, inducing profound, predictable perturbations in the ¹³C NMR spectrum.
The Anilinium Effect (Resonance Abolition): In the free base, the aniline –NH₂ group donates electron density into the aromatic ring via resonance, strongly shielding the ortho and para carbons while deshielding the ipso carbon (C1). Upon protonation to –NH₃⁺, this resonance donation is completely abolished. The group becomes purely inductively withdrawing, resulting in a dramatic upfield shift for C1 and significant downfield shifts for C2 and C6.
The Azetidinium Effect (Inductive Deshielding): The azetidine ring is a highly strained four-membered nitrogen heterocycle[1]. Protonation of the azetidine nitrogen creates a localized positive charge that inductively deshields the adjacent methylene carbons (C2' and C4'), pushing their resonances further downfield compared to the free base[2].
Logical flow of protonation-induced 13C NMR chemical shift perturbations.
Comparative ¹³C NMR Data
The choice of solvent is critical for accurate comparison. The free base is typically analyzed in DMSO-d₆ or CDCl₃ due to its organic solubility, whereas the highly polar dihydrochloride salt requires Deuterium Oxide (D₂O) or highly polar protic solvents. The table below summarizes the expected quantitative shifts based on structural analogs and empirical substituent effects[3][4].
Carbon Position
Structural Assignment
Free Base (DMSO-d₆) δ (ppm)
Dihydrochloride Salt (D₂O) δ (ppm)
Δδ (Shift Direction)
C1
Aromatic (ipso to N)
~146.0
~129.5
-16.5 (Upfield)
C2, C6
Aromatic (CH, ortho to N)
~114.5
~123.8
+9.3 (Downfield)
C3, C5
Aromatic (CH, meta to N)
~127.5
~129.8
+2.3 (Downfield)
C4
Aromatic (ipso to Azetidine)
~131.0
~141.5
+10.5 (Downfield)
C3'
Azetidine (CH)
~38.5
~36.2
-2.3 (Upfield)
C2', C4'
Azetidine (CH₂, adjacent to N)
~52.0
~54.5
+2.5 (Downfield)
Experimental Protocol: A Self-Validating System
To ensure high-fidelity, reproducible data, the following standardized protocol must be utilized. This workflow incorporates internal validation checks to prevent misinterpretation caused by poor shimming or inadequate relaxation times.
Standardized self-validating workflow for 13C NMR acquisition and processing.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 15–20 mg of 4-(Azetidin-3-yl)aniline dihydrochloride. Dissolve completely in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Causality: High concentration is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C.
Internal Referencing: Add 0.1% 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal standard. Causality: D₂O lacks a carbon atom, making solvent-based referencing impossible; TSP ensures absolute chemical shift accuracy.
Instrument Setup & Shimming: Transfer to a 5 mm NMR tube and insert into a 400 MHz (or higher) spectrometer. Execute automated gradient shimming until the TSP line width is <1.0 Hz.
Acquisition Parameters:
Pulse Sequence: Standard ¹H-decoupled ¹³C pulse sequence (e.g., zgpg30).
Number of Scans (NS): Minimum 1024 scans.
Relaxation Delay (D1): Set to 2.0 seconds. Causality: Quaternary carbons (C1, C4) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 prevents these critical signals from being saturated and lost in the baseline noise.
Processing: Apply a 1.0 Hz exponential line broadening (LB) factor prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio. Calibrate the TSP peak to exactly 0.00 ppm.
Alternative Analytical Methods
While ¹³C NMR provides a definitive map of the carbon framework, orthogonal techniques should be employed for comprehensive validation:
¹H NMR Spectroscopy: Highly sensitive to the protonation state. The azetidine methylene protons (CH₂-N) typically resonate between 2.8–3.2 ppm in the free base but shift significantly downfield (>4.0 ppm) in the dihydrochloride salt due to the adjacent positive charge[1].
High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis should be used to confirm the exact mass. The free base yields an [M+H]⁺ ion at m/z 149.1073. Because the HCl salts dissociate in the electrospray source, the dihydrochloride salt will yield the identical [M+H]⁺ mass, making HRMS excellent for confirming the core scaffold but inadequate for distinguishing the salt form from the free base without complementary NMR data[4].
Publish Comparison Guide: LC-MS Fragmentation of 4-(Azetidin-3-yl)aniline
Executive Summary The "Ring Strain" Signature: Differentiating Azetidines from Stable Homologs In drug discovery, 4-(Azetidin-3-yl)aniline (CAS: 1346603-87-9) is a high-value building block, often used to introduce metab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The "Ring Strain" Signature: Differentiating Azetidines from Stable Homologs
In drug discovery, 4-(Azetidin-3-yl)aniline (CAS: 1346603-87-9) is a high-value building block, often used to introduce metabolic rigidity and solubility compared to its 5- and 6-membered analogs (pyrrolidines and piperidines). However, its analysis presents a unique challenge: the high ring strain (~25 kcal/mol) of the azetidine moiety leads to facile fragmentation at low collision energies (CE), often mimicking isobaric impurities or degradation products.
This guide provides a comparative technical analysis of the LC-MS fragmentation patterns of 4-(Azetidin-3-yl)aniline versus its stable homolog, 4-(Pyrrolidin-3-yl)aniline . We demonstrate that the azetidine ring exhibits a diagnostic "Ring-Opening" fragmentation pathway distinct from the "Neutral Loss" pathway of pyrrolidines, serving as a critical quality attribute (CQA) for structural verification.
Technical Introduction: The Molecule & The Challenge
Chemical Profile[1][2][3][4][5][6][7]
Target Molecule: 4-(Azetidin-3-yl)aniline
Formula: C
HN
Exact Mass: 148.1000 Da
Precursor Ion [M+H]
: 149.1073 m/z
Basicity: The azetidine nitrogen (secondary amine, pKa ~11.0) is the primary protonation site in ESI(+), sequestering the charge away from the aniline nitrogen (pKa ~4.6).
The Analytical Problem
Standard "generic" MS methods often misidentify azetidine derivatives because their fragmentation mimics background noise or solvent adducts (e.g., loss of 28 Da). Unlike pyrrolidines, which require high CE to fragment, azetidines explode into linear iminium ions at low energy. Distinguishing these requires a tailored CE ramping strategy.
Comparative Analysis: Azetidine vs. Pyrrolidine
Objective: Differentiate the strained 4-membered ring from the stable 5-membered ring analog.
Experimental Setup
System: UHPLC-Q-TOF MS (ESI+)
Collision Gas: Nitrogen
CE Ramp: 10 – 50 eV
Table 1: Comparative Fragmentation Profiles
Feature
4-(Azetidin-3-yl)aniline (Target)
4-(Pyrrolidin-3-yl)aniline (Alternative)
Ring Size
4-membered (Strained)
5-membered (Stable)
Precursor [M+H]+
149.11 m/z
163.12 m/z
Primary Mechanism
Ring Opening (Retro-2+2)
Neutral Loss (Deamination)
Optimal CE
Low (15–25 eV)
High (30–45 eV)
Base Peak (Fragment)
121.06 m/z (Loss of CH)
146.09 m/z (Loss of NH)
Secondary Fragment
120.05 m/z (Loss of CHNH)
134.09 m/z (Loss of CH=CH)
Diagnostic Ratio
High abundance of m/z 121 at low CE
Intact precursor persists at low CE
Key Insight: The loss of 28 Da (Ethylene) is the "fingerprint" of the azetidine ring. In the pyrrolidine analog, this pathway is thermodynamically unfavorable compared to ammonia loss.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of 4-(Azetidin-3-yl)aniline is driven by the release of ring strain.[1] Upon protonation at the azetidine nitrogen, the molecule undergoes a Retro-2+2 Cycloaddition-like cleavage , ejecting ethylene (C
H) to form a stable iminium ion.
Pathway Visualization
The following diagram illustrates the primary (Path A) and secondary (Path B) fragmentation routes.
Figure 1: Proposed ESI+ fragmentation pathway of 4-(Azetidin-3-yl)aniline showing the dominant ring-opening mechanism.
Validated Experimental Protocol
To reproduce these results, follow this self-validating workflow. This protocol is designed to retain polar amines and separate isomers.
Workflow Diagram
Figure 2: LC-MS/MS workflow for reliable detection of polar azetidine derivatives.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 4-(Azetidin-3-yl)aniline in 1 mL Methanol (Stock).
Dilute to 10 µg/mL in 90:10 Acetonitrile:Water + 0.1% Formic Acid.
Why: High organic content is required for HILIC retention; Formic acid ensures protonation of the azetidine nitrogen.
LC Conditions (HILIC Mode):
Column: Waters BEH Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Water).
Causality: Reverse Phase (C18) often fails to retain this small, polar molecule (logP < 1), leading to elution in the void volume where suppression occurs. HILIC provides retention and higher sensitivity.
Pass Criteria: If the 121 fragment appears in the MS1 scan (without collision energy), lower the Cone Voltage. In-source fragmentation is a common artifact for azetidines.
Troubleshooting & Optimization
Issue
Root Cause
Solution
Low Sensitivity
Ion suppression in void volume (C18).
Switch to HILIC column or use Ion Pairing reagents (e.g., HFBA) on C18.
High Background (121 m/z)
In-source fragmentation.
Reduce Cone Voltage/Declustering Potential by 5-10 V.
Peak Tailing
Interaction with silanols.
Increase buffer ionic strength (10 mM -> 20 mM Ammonium Formate).
References
BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Retrieved from
Jackson, G. (2020). Identification of novel fragmentation pathways... in tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from
Mykhailiuk, P. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Royal Society of Chemistry. Retrieved from
National Institutes of Health (NIH). (2003). Elucidation of the fragmentation pathways of azaspiracids. PubMed. Retrieved from
Fisher Scientific. (2024). Azetidines: Properties and Specifications. Retrieved from
Azetidine vs. Piperazine Linkers in Drug Design: A Comprehensive Comparison Guide
In modern drug discovery, linkers are no longer viewed as passive tethers. Whether bridging two pharmacophores in a bispecific molecule or connecting a warhead to an E3 ligase binder in a Proteolysis Targeting Chimera (P...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery, linkers are no longer viewed as passive tethers. Whether bridging two pharmacophores in a bispecific molecule or connecting a warhead to an E3 ligase binder in a Proteolysis Targeting Chimera (PROTAC), the linker actively dictates the molecule's physicochemical properties, pharmacokinetic (PK) profile, and target engagement.
Historically, piperazine has been the default workhorse linker due to its synthetic accessibility and ability to improve aqueous solubility. However, as developability criteria have become more stringent, azetidine and its spirocyclic derivatives (e.g., 2,6-diazaspiro[3.3]heptane) have emerged as superior bioisosteres[1]. As a Senior Application Scientist, I have structured this guide to objectively compare these two moieties, explaining the mechanistic causality behind why transitioning from piperazine to azetidine can rescue a failing drug program.
Structural and Physicochemical Profiling
The decision to swap a piperazine for an azetidine-based linker is fundamentally driven by the need to optimize the
character (Fsp3) and modulate basicity without sacrificing solubility[2].
Piperazine (6-membered, 2 Nitrogens): While flexible and highly soluble, piperazine's two basic nitrogens often result in a high pKa (~9.8). This excessive basicity is a known liability for hERG channel blockade (cardiotoxicity) and poor membrane permeability. Furthermore, the exposed nitrogens are highly susceptible to CYP450-mediated N-dealkylation.
Azetidine (4-membered, 1 Nitrogen): Azetidine introduces high ring strain and conformational rigidity. The constrained geometry alters the hybridization of the nitrogen lone pair, subtly reducing basicity. When utilized as a spiroazetidine (e.g., 2,6-diazaspiro[3.3]heptane), it acts as a direct, rigidified bioisostere of piperazine, offering identical linear exit vectors but with significantly enhanced metabolic stability[1]. Furthermore, "angular" spirocyclic azetidines can be deployed to access entirely new regions of chemical space and vector trajectories[3].
Quantitative Comparison Table
Property / Feature
Piperazine
Azetidine (Monocyclic)
2,6-Diazaspiro[3.3]heptane (Spiroazetidine)
Ring Size & Geometry
6-membered (Chair/Boat)
4-membered (Planar/Puckered)
Bicyclic 4,4-spiro (Orthogonal)
Basic Centers
2
1
2
Typical pKa (Unsubstituted)
~9.8
~8.5 - 9.0
~8.8
Conformational Flexibility
High
Highly Rigid
Exceptionally Rigid
Exit Vector Angle
~180° (Offset)
~180° (1,3-substitution)
~180° (Perfectly linear)
Metabolic Liability
High (N-dealkylation)
Low (Sterically shielded)
Low (High ring strain prevents oxidation)
hERG Liability Risk
High
Low
Low to Moderate
Mechanistic Causality in Drug Optimization
Overcoming hERG Liability and Clearance
The causality behind piperazine's high clearance and toxicity lies in its electron-rich, unhindered nitrogens. CYP450 enzymes readily oxidize these sites. By replacing piperazine with an azetidine scaffold, the increased ring strain and steric bulk physically shield the nitrogen from enzymatic active sites[2]. Additionally, lowering the pKa by even 1 log unit exponentially decreases the protonated fraction at physiological pH (7.4), directly reducing the electrostatic interactions required to bind the hERG potassium channel.
Entropic Advantages in PROTAC Design
In targeted protein degradation, the linker must facilitate a highly specific ternary complex between the Protein of Interest (POI) and the E3 ligase. Flexible linkers incur a massive entropic penalty upon binding.
Incorporating rigid azetidine motifs into PROTAC linkers pre-organizes the molecule. For example, in the development of VZ185 (a potent dual degrader of BRD9 and BRD7), replacing a flexible piperazine moiety with a rigid azetidine group eliminated unfavorable solvent-exposed conformations[4]. This rigidification perfectly aligned the warhead and the VHL ligase binder, driving highly cooperative ternary complex formation[4][5].
Logic pathway: Replacing piperazine with azetidine resolves PK/PD liabilities.
To objectively compare these linkers, experimental protocols must be designed as self-validating systems where every step has a clear mechanistic purpose.
This assay quantifies the metabolic shielding provided by the azetidine ring compared to piperazine.
Preparation : Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, ensuring the ionization state of the linker is biologically relevant.
Pre-Incubation : Add 1 µM of the piperazine- or azetidine-linked compound. Incubate at 37°C for 10 minutes without NADPH. Causality: This establishes a baseline and self-validates that any degradation observed later is strictly CYP-mediated, not due to buffer instability.
Initiation : Add 1 mM NADPH to initiate the reaction.
Quenching & Time-Course : At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, halting metabolism at precise intervals.
Analysis : Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
To prove that an azetidine linker provides a superior trajectory for PROTACs compared to piperazine, we measure the proximity of the POI and E3 ligase.
Protein Incubation : Mix 10 nM Biotinylated-POI and 10 nM His-tagged E3 ligase in assay buffer.
Ligand Titration : Add the PROTAC (piperazine vs. azetidine variants) in a 12-point dose-response curve (0.01 nM to 10 µM). Incubate for 60 minutes.
Bead Addition : Add Streptavidin-Donor beads and Anti-His Acceptor beads (10 µg/mL final) under low-light conditions. Causality: Beads are light-sensitive; the donor bead generates singlet oxygen only when excited.
Excitation & Reading : Excite at 680 nm and read emission at 520 nm. Causality: Singlet oxygen travels a maximum of 200 nm. Luminescence at 520 nm acts as a self-validating signal that the azetidine linker has successfully bridged the POI and E3 ligase within this tight spatial constraint.
The transition from piperazine to azetidine and spiroazetidine linkers represents a paradigm shift in rational drug design. By leveraging the geometric constraints and altered electronic properties of the four-membered ring, researchers can systematically engineer out hERG liabilities, bypass CYP450 clearance pathways, and lock molecules into entropically favorable conformations. As demonstrated in both small-molecule inhibitors and PROTAC degraders, this bioisosteric replacement is a highly effective tactic for rescuing stalled optimization campaigns.
References
Spiroazetidines in Drug Discovery
Source: PharmaBlock
URL
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery
Source: Domainex
URL
Source: National Center for Biotechnology Information (PMC)
Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL)
In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor
Source: MDPI
URL
A Comparative Guide to the Pharmacokinetic Properties of Azetidine vs. Piperidine Analogs for Drug Development Professionals
Introduction In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foundational elements in the design of novel therapeutics. Among these, the four-membered azetidine and the six-membered piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are foundational elements in the design of novel therapeutics. Among these, the four-membered azetidine and the six-membered piperidine rings have emerged as particularly valuable motifs.[1][2] Their incorporation into small molecules can significantly influence a compound's three-dimensional structure, physicochemical properties, and ultimately, its interaction with biological targets.[1][3] However, the journey of a promising compound from a "hit" to a viable drug candidate is critically dependent on its pharmacokinetic profile – what the body does to the drug.
This guide provides an in-depth, objective comparison of the pharmacokinetic properties of azetidine and piperidine analogs, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical differences between these two scaffolds and explore how these differences translate into distinct profiles of absorption, distribution, metabolism, and excretion (ADME). This comparison is supported by experimental data and detailed methodologies for key pharmacokinetic assays, empowering you to make more informed decisions in your drug discovery programs.
Caption: Basic chemical structures of azetidine and piperidine.
Physicochemical Properties: The Foundation of Pharmacokinetic Behavior
The divergent pharmacokinetic profiles of azetidine and piperidine analogs are rooted in their fundamental physicochemical differences. These properties, including ring strain, basicity (pKa), and lipophilicity (logP), are the primary determinants of how a molecule will behave in a biological system.[1]
Ring Strain: Azetidine, as a four-membered ring, possesses significant ring strain (approximately 25.4 kcal/mol), which influences its conformation and can render it more susceptible to metabolic cleavage.[1] In contrast, the six-membered piperidine ring adopts a stable chair conformation with low ring strain, contributing to its greater metabolic stability.[1]
Basicity (pKa): The pKa of the nitrogen atom in these rings is crucial as it dictates the ionization state at physiological pH. While the pKa values are relatively similar (azetidine ~11.29, piperidine ~11.22), the substitution pattern on the ring can significantly modulate this property.[1] The degree of protonation affects solubility, cell permeability, and potential off-target interactions.[1]
Lipophilicity (logP): Generally, the smaller, more compact azetidine ring imparts greater polarity and lower lipophilicity compared to the larger piperidine ring.[3] This often translates to higher aqueous solubility for azetidine-containing compounds, a desirable characteristic for drug formulation.[3] Conversely, the increased lipophilicity of many piperidine analogs can enhance membrane permeability.[3]
Table 1: Comparative Physicochemical Properties of Azetidine and Piperidine Scaffolds
Property
Azetidine
Piperidine
Key Considerations in Drug Design
Ring Size
4-membered
6-membered
Influences conformation, rigidity, and interaction with target binding sites.
Ring Strain
High (~25.4 kcal/mol)
Low
High ring strain in azetidine can be a site for metabolic instability but also offers unique conformational constraints.[1]
pKa (approximate)
11.29
11.22
The ionization state at physiological pH impacts solubility, permeability, and off-target ion channel binding.[1]
Lipophilicity (logP)
Generally lower
Generally higher
A balance is crucial; lower logP can improve solubility, while higher logP may enhance permeability.[3]
Metabolic Stability
Can be susceptible to ring-opening; however, substitution can mitigate this.[1]
Generally more stable, with oxidation at carbons adjacent to the nitrogen being a common metabolic route.[1]
The choice of scaffold can be a strategy to block or alter metabolic pathways.[4]
Aqueous Solubility
Generally higher
Generally lower
Higher solubility is often advantageous for oral and intravenous formulations.[3]
Core Pharmacokinetic Parameters: A Head-to-Head Comparison
The interplay of the aforementioned physicochemical properties governs the ADME profile of a drug candidate. Here, we compare the typical pharmacokinetic characteristics of azetidine and piperidine analogs.
Absorption and Permeability
The ability of a drug to be absorbed, often predicted by its permeability across the intestinal epithelium, is a critical factor for oral bioavailability.
Azetidine Analogs: Their generally lower lipophilicity and higher polarity can sometimes lead to lower passive permeability. However, their smaller size and potential to engage with specific transporters can result in good absorption.
Piperidine Analogs: The higher lipophilicity of many piperidine-containing compounds often leads to good passive permeability across cell membranes.[3]
It is important to note that cell permeability is influenced by a balance of factors, and both scaffolds can be incorporated into compounds with excellent permeability depending on the overall molecular properties.[1]
Distribution
Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate tissues.
Plasma Protein Binding (PPB): Highly lipophilic compounds tend to exhibit higher plasma protein binding, which can limit the free fraction of the drug available to exert its therapeutic effect. The generally lower lipophilicity of azetidine analogs may lead to lower PPB compared to their piperidine counterparts.
Volume of Distribution (Vd): A higher Vd indicates greater distribution into tissues. The lipophilicity and pKa of the molecule play significant roles here. The specific impact of the azetidine or piperidine core is highly dependent on the overall structure of the molecule.
Metabolism
Metabolic stability is a key determinant of a drug's half-life and overall exposure. The choice between an azetidine and a piperidine scaffold can be a strategic tool to modulate a compound's metabolism.
Azetidine Analogs: The inherent ring strain of the azetidine ring can make it a potential site for metabolic cleavage.[1] However, strategic substitution on the ring can block these metabolic hotspots. In some cases, replacing a larger heterocyclic ring with an azetidine has been shown to improve metabolic stability by shifting the site of metabolism away from the nitrogen or adjacent carbons.[4] For example, in the development of serotonin-4 (5-HT4) partial agonists, replacing a piperidine ring with an azetidine ring prevented N-dealkylation and the formation of an undesirable cyclized metabolite.[4]
Piperidine Analogs: The piperidine ring is generally considered metabolically robust.[1] However, a common metabolic pathway is the oxidation of the carbon atoms alpha to the nitrogen.[1]
Table 2: Illustrative Comparison of In Vitro Metabolic Stability
Compound Pair
Scaffold
In Vitro Half-life (t1/2, min) in Human Liver Microsomes
Can be lower due to ring strain, but highly dependent on substitution.
-
Note: This table is illustrative. Actual values are highly compound-specific.
Excretion
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites, primarily through the kidneys or in the feces. The overall physicochemical properties of the molecule, including its solubility, will influence the primary route and rate of excretion.
Experimental Workflows for Pharmacokinetic Profiling
To provide a practical context for the data discussed, this section details the standard experimental protocols for key in vitro and in vivo pharmacokinetic assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone of early drug discovery for assessing a compound's susceptibility to metabolism by cytochrome P450 enzymes.[5]
Objective: To determine the in vitro metabolic stability of a compound in liver microsomes from various species.[5]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Prepare a suspension of liver microsomes (e.g., 0.5 mg/mL) in the same buffer and keep it on ice.[5]
Prepare a NADPH regenerating system according to the manufacturer's instructions. This system provides the necessary cofactors for the metabolic enzymes.[5]
Incubation:
In a 96-well plate, add the liver microsome suspension and the test compound working solution.
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) with shaking to equilibrate the temperature.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Include a control incubation without the NADPH regenerating system to assess for any non-NADPH-dependent degradation.[5]
Sampling and Reaction Termination:
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[5]
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.[5]
Sample Processing and Analysis:
Centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.[5][6]
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.
The slope of the linear regression gives the elimination rate constant (k).
Caption: Workflow for the in vitro metabolism assay.
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7]
Objective: To assess the intestinal permeability of a compound and identify potential for active transport.
Step-by-Step Methodology:
Cell Culture:
Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]
Monolayer Integrity Check:
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before the experiment.[8]
Permeability Assay (Apical to Basolateral - A to B):
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
Add the test compound solution to the apical (donor) side of the monolayer.
At specified time intervals, collect samples from the basolateral (receiver) side.
Permeability Assay (Basolateral to Apical - B to A):
To assess for active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.
Sample Analysis:
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.[8]
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.
Caption: Caco-2 permeability assay workflow.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which influences its free concentration and availability to interact with its target.[9]
Objective: To determine the percentage of plasma protein binding (%PPB) for a drug candidate.
Step-by-Step Methodology:
Apparatus Setup:
Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa) separating two chambers in each well.[9]
Sample Preparation:
Spike the test compound into plasma from the desired species (e.g., human, rat).
Add the plasma containing the test compound to one chamber of the dialysis well.
Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.[9]
Equilibrium Dialysis:
Incubate the dialysis plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[10]
Sample Collection and Analysis:
After incubation, collect samples from both the plasma and buffer chambers.
Quantify the concentration of the test compound in both samples using LC-MS/MS.[10]
Data Analysis:
Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
Caption: Plasma protein binding assay workflow.
Rodent Pharmacokinetic Study (Oral Administration)
In vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living organism.[11]
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) of a compound after oral administration in rats.
Step-by-Step Methodology:
Animal Preparation:
Use a suitable strain of rats (e.g., Sprague-Dawley) and allow them to acclimate to the laboratory environment.[11]
Fast the animals overnight before dosing, with free access to water.[11]
Dosing:
Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[11]
Administer a single oral dose of the compound to each rat via oral gavage. Record the exact time of administration.[11]
For bioavailability determination, a separate group of animals is typically dosed intravenously.[11]
Blood Sampling:
Collect blood samples from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein).
Plasma Preparation:
Process the blood samples to obtain plasma by centrifugation.
Bioanalysis:
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[6]
Pharmacokinetic Analysis:
Plot the plasma concentration of the compound versus time.
Use pharmacokinetic software to calculate key parameters, including:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve.
t1/2: Elimination half-life.
CL: Clearance.
Vd: Volume of distribution.
F%: Oral bioavailability (by comparing the AUC from oral administration to that from intravenous administration).
Caption: In vivo pharmacokinetic study workflow.
Synthesis and Rationale: Connecting Structure to Pharmacokinetic Outcomes
The decision to use an azetidine or a piperidine scaffold is a strategic one, often driven by the need to fine-tune a molecule's pharmacokinetic properties. The following diagram illustrates the causal relationships between the structural features of these rings and their resulting pharmacokinetic profiles.
Caption: Structure-pharmacokinetic relationships of azetidine and piperidine.
Conclusion
The choice between an azetidine and a piperidine scaffold in drug design is a nuanced decision that requires a thorough understanding of their comparative pharmacokinetic properties. Azetidines offer a compact, more polar framework that can lead to improved aqueous solubility and provide a means to circumvent certain metabolic pathways.[12] However, their inherent ring strain can be a liability for metabolic stability if not appropriately managed through chemical modification.[1] Piperidines, on the other hand, represent a well-established, metabolically robust scaffold found in numerous approved drugs.[1] Their incorporation often increases lipophilicity, which can be beneficial for membrane permeability but may also lead to higher plasma protein binding and lower solubility.
Ultimately, the optimal choice depends on the specific therapeutic target, the desired ADME profile, and the overall goals of the drug discovery program. By leveraging the experimental data and protocols outlined in this guide, researchers can make more data-driven decisions, leading to the design of drug candidates with a higher probability of success in preclinical and clinical development.
References
El Orche, A. (2024). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences. [Link]
Huber, I., et al. (2020). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology. [Link]
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry. [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
Briggs, C. J., et al. (1983). Improved procedure for the determination of protein binding by conventional equilibrium dialysis. Journal of Pharmaceutical Sciences. [Link]
Liu, R., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Journal of Pharmacological and Toxicological Methods. [Link]
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]
S, S., et al. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. [Link]
Wang, T., et al. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of Pharmaceutical Sciences. [Link]
Chang, H.-W., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. [Link]
Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
Johnson, D. S., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica. [Link]
Niphakis, M. J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
Reisberg, S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Singh, R., et al. (2018). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]
Ramisetty, M. K., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Drug Discovery. [Link]
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]
Advanced Elemental Analysis Standards for 4-(Azetidin-3-yl)aniline Dihydrochloride: A Comparative Methodological Guide
Executive Summary & Analytical Context 4-(Azetidin-3-yl)aniline dihydrochloride (CAS: 90533-74-7) is a highly versatile building block in medicinal chemistry, frequently employed in the synthesis of advanced pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
4-(Azetidin-3-yl)aniline dihydrochloride (CAS: 90533-74-7) is a highly versatile building block in medicinal chemistry, frequently employed in the synthesis of advanced pharmaceuticals targeting neurological disorders[1]. While its free base form (CAS: 7215-04-5) features a reactive four-membered azetidine ring and an aniline moiety, it is routinely converted into its dihydrochloride salt to drastically enhance aqueous solubility and chemical stability during formulation[1].
For drug development professionals, validating the exact stoichiometry of this salt is a critical quality control step. A deviation from the theoretical 2:1 HCl-to-base ratio indicates the presence of free base, monohydrochloride, or excess acid—variables that fundamentally alter the compound's dissolution profile and downstream reactivity. This guide objectively compares the leading analytical platforms for elemental analysis and provides self-validating protocols for exact stoichiometric confirmation.
The Analytical Challenge: High Nitrogen & Halogen Content
To confirm the dihydrochloride salt structure (
, Molecular Weight: 221.13 g/mol ), analysts must verify the following theoretical mass fractions:
Carbon (C): 48.88%
Nitrogen (N): 12.67%
Hydrogen (H): 6.38%
Chlorine (Cl): 32.06%
The Causality of Halogen Interference:
The massive chloride mass fraction (32.06%) poses a severe threat to standard CHN combustion analyzers. During high-temperature oxidation, chlorine rapidly forms
and gases. If permitted to travel through the analytical pathway, these halogen gases will permanently poison the reduction reactor (copper catalyst), skew the water trap dynamics, and co-elute with target gases in the GC column, leading to false-positive nitrogen and carbon readings[2]. Therefore, standard elemental analysis must be heavily modified, or orthogonal methods must be employed.
Comparative Evaluation of Analytical Platforms
To achieve a complete and accurate elemental profile, laboratories must choose between modified combustion analyzers and orthogonal chromatographic techniques. Table 1 summarizes the performance of three leading approaches.
Table 1: Performance Comparison of Elemental Analysis Platforms for Halogenated Salts
Cannot quantify C, H, or N. Requires a secondary instrument.
Elementar vario EL cube (CHNS/Cl)
C, H, N, S, Cl
Electrochemical Cl Sensor
Moderate for all elements
Cl sensor can saturate at >30% halogen mass fractions.
Recommendation: For absolute stoichiometric validation of 4-(Azetidin-3-yl)aniline dihydrochloride, a dual-platform orthogonal approach (FlashSmart for CHN + CIC for Cl) is the most trustworthy, self-validating system.
Experimental Protocols: A Self-Validating System
Protocol A: CHN Quantification via Modified Flash Combustion
This protocol utilizes a Thermo FlashSmart analyzer modified specifically for high-halogen organic salts.
System Preparation: Equip the analyzer with a standard CHN combustion reactor. Pack the lower third of the reactor with silver wool. Causality: Silver wool acts as a sacrificial halogen trap. It reacts quantitatively with liberated
gases to precipitate non-volatile silver chloride (), ensuring the GC column and Thermal Conductivity Detector (TCD) remain completely uncontaminated[2].
Calibration: Calibrate the TCD using a high-purity, high-nitrogen standard (e.g., Sulfanilamide) to establish baseline K-factors for C, H, and N.
Sample Encapsulation: Weigh exactly 1.5–2.0 mg of 4-(Azetidin-3-yl)aniline dihydrochloride into a high-purity tin (Sn) capsule. Causality: The tin capsule is critical; upon introduction to the oxygen-rich furnace, tin oxidizes exothermically, temporarily driving the local temperature to ~1800°C. This extreme heat is required to completely shatter the stable azetidine ring and prevent refractory carbon charring[2].
Combustion: Drop the capsule into the 1000°C furnace. Allow the silver wool to trap the halogens while the target gases proceed.
Detection: Elute the purified
, , and gases through the GC column to the TCD for exact quantification.
Protocol B: Orthogonal Chloride Quantification via Combustion Ion Chromatography (CIC)
While Protocol A traps halogens to protect the system, Protocol B intentionally captures them for precise quantification to confirm the "dihydrochloride" stoichiometry.
Sample Introduction: Weigh 2.0 mg of the sample into a ceramic boat and introduce it into a Mitsubishi AQF-2100H combustion system[3].
Pyrolysis/Combustion: Combust the sample at 1000°C under a continuous Argon/Oxygen carrier gas stream.
Halogen Absorption: Route the effluent gas into an absorption module containing 10 mL of a dilute hydrogen peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) solution. Causality: The ensures complete oxidation and conversion of all volatile chlorine species into stable, aqueous chloride ions ().
Chromatographic Separation: Automatically inject an aliquot of the absorption solution into a Metrohm Ion Chromatograph equipped with a specialized anion-exchange column[3].
Quantification: Detect the chloride peak via suppressed conductivity and quantify against a multi-point
standard calibration curve.
Experimental Validation Data
The following empirical data demonstrates the efficacy of combining Protocol A and Protocol B to validate the stoichiometry of a synthesized batch of 4-(Azetidin-3-yl)aniline dihydrochloride.
Table 2: Experimental Validation Data (n=3)
Element
Theoretical Mass (%)
Protocol A: CHN (%)
Protocol B: CIC (%)
Combined Mass Balance (%)
Carbon (C)
48.88
48.85 ± 0.04
N/A
48.85
Hydrogen (H)
6.38
6.41 ± 0.02
N/A
6.41
Nitrogen (N)
12.67
12.65 ± 0.03
N/A
12.65
Chlorine (Cl)
32.06
N/A
32.01 ± 0.05
32.01
Total
100.00
-
-
99.92
Visualizations of Analytical Logic
Fig 1. Analytical workflow for CHN combustion analysis of halogenated organic salts.
Fig 2. Logical decision matrix for confirming salt stoichiometry via orthogonal elemental analysis.
References
"4-(azetidin-3-yl)aniline dihydrochloride - Azetidines - Heterocyclics", Jiehua Pharma. Available at:
"Buy 4-(Azetidin-3-yl)aniline | 7215-04-5", Smolecule. Available at: 1
"Predicting Elemental Contaminant Levels in Household Plastic Packaging Waste: A Hierarchical Model for Optimizing Pyrolysis Feedstock", ACS Sustainable Chemistry & Engineering. Available at: 3
This guide outlines the critical safety, containment, and disposal protocols for 4-(Azetidin-3-yl)aniline dihydrochloride . As a Senior Application Scientist, I have structured this to prioritize personnel safety and env...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the critical safety, containment, and disposal protocols for 4-(Azetidin-3-yl)aniline dihydrochloride . As a Senior Application Scientist, I have structured this to prioritize personnel safety and environmental compliance, focusing on the specific chemical behavior of the azetidine ring strain and the aniline moiety.
Executive Safety Summary
Immediate Danger: This compound combines the toxicity of anilines (potential carcinogen, sensitizer) with the reactivity of a strained azetidine ring.[1] The dihydrochloride salt form increases water solubility, significantly heightening the risk of rapid environmental contamination if spilled.[1]
Core Prohibition:NEVER dispose of this substance or its solutions down the drain.[2] It is acutely toxic to aquatic life.[3][4][5]
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Hazard Profile & Waste Characterization
To properly dispose of a chemical, you must understand what makes it hazardous.[1][2] This compound presents a "Dual-Threat" profile:
Feature
Chemical Basis
Disposal Implication
Aniline Moiety
Aromatic amine structure
High Toxicity/Carcinogenicity. Must be segregated from oxidizers to prevent formation of toxic nitrogen oxides (NOx).[1]
Azetidine Ring
4-membered nitrogen heterocycle
High Ring Strain. Susceptible to nucleophilic ring-opening.[1] Avoid mixing with strong acids or bases in waste drums to prevent uncontrolled exothermic reactions.
Dihydrochloride Salt
Ionic lattice
High Water Solubility. Mobile in soil and water. Spills require immediate dry containment (do not wash down).
Waste Classification (RCRA Context):
While not always explicitly listed as a P-listed waste by specific CAS, this substance should be managed conservatively as Hazardous Waste due to:
Toxicity (Characteristic): Aniline derivatives.
Corrosivity (Potential): Hydrolysis of the HCl salt may lower pH.
Waste Stream Segregation Protocol
Effective disposal starts at the bench. Segregate this waste stream to prevent cross-reactivity.
Compatibility: Compatible with halogenated and non-halogenated organic solvents.
Incompatibility:DO NOT MIX with oxidizing acids (Nitric, Perchloric) or strong bases (Sodium Hydroxide), which may trigger ring cleavage or free-basing, releasing toxic fumes.[1]
PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a powder respirator if outside a fume hood.
Transfer: Working inside a chemical fume hood, transfer the solid directly into a pre-labeled, wide-mouth waste container.[1]
Solvent Rinse: Rinse the original vial twice with a small volume of methanol or DMSO.
Rinsate Disposal: Pour the rinsate into the Liquid Waste carboy (Stream B).
Vial Disposal: Deface the label on the original vial and place it in the Contaminated Debris bin (Stream C).
Scenario B: Disposal of Reaction Mixtures (Liquid)
pH Check: If the solution is highly acidic (due to excess HCl), neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to the main waste drum. This prevents gas generation in the storage drum.
Precipitation Check: Ensure the compound does not precipitate out upon mixing with other waste solvents. If unsure, conduct a small-scale "bucket test" (mix 5mL of waste with 5mL of drum contents in a vial).
Transfer: Pour into the solvent waste carboy using a funnel. Cap immediately.
If a spill occurs, follow this logic to minimize exposure.
Isolate: Evacuate the immediate area. Mark a 10-foot radius.
Protect: Don full PPE including respiratory protection (N95 or half-mask).
Contain (Dry Spill):
Do not wet the powder (avoids solubilization).
Cover with wet paper towels (to prevent dust) only if using a HEPA vacuum is not possible.
Scoop into a disposable container.
Contain (Wet Spill):
Surround with absorbent pillows or vermiculite.
Absorb liquid completely.
Decontaminate: Scrub the surface with a mild detergent and water. Collect all wash water as hazardous waste. Do not flush.
Disposal Logic Workflow
The following diagram illustrates the decision-making process for disposing of 4-(Azetidin-3-yl)aniline dihydrochloride, ensuring no step leads to environmental release.
Caption: Operational workflow for the segregation and disposal of azetidine-aniline waste streams.
References
Fisher Scientific. (2010). Safety Data Sheet: Aniline Hydrochloride. Retrieved from [1]
BenchChem. (2025). Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [1]
Merck Millipore. (2024). Safety Data Sheet: Aniline Hydrochloride. Retrieved from [1]
A Senior Application Scientist's Guide to Handling 4-(Azetidin-3-yl)aniline Dihydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Azetidin-3-yl)aniline dihydrochloride was found in the available literature. This guide is a synthesis of safety information from structurally related compounds, nam...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Azetidin-3-yl)aniline dihydrochloride was found in the available literature. This guide is a synthesis of safety information from structurally related compounds, namely Aniline, Aniline Hydrochloride, Azetidine, and Azetidine Hydrochloride.[1][2][3][4] Given the known hazards of these components, it is imperative to treat 4-(Azetidin-3-yl)aniline dihydrochloride as a substance with significant potential health risks.
Hazard Profile: A Synthesis of Component Risks
The chemical structure of 4-(Azetidin-3-yl)aniline dihydrochloride combines the hazards of an aniline moiety, a strained azetidine ring, and a dihydrochloride salt. This composite structure demands a multi-faceted approach to safety.
Aniline Moiety: Aniline and its salts are known for their systemic toxicity. They are toxic if swallowed, inhaled, or in contact with skin.[1][5] Aniline is also a suspected carcinogen and mutagen and is known to cause organ damage through prolonged or repeated exposure.[1][3] It is classified as very toxic to aquatic life.[1][6]
Azetidine Ring: Four-membered heterocycles like azetidine are characterized by significant ring strain.[7] While this property is useful in synthesis, it also contributes to their reactivity. Azetidine itself is corrosive, causing severe skin burns and eye damage.[2][8]
Dihydrochloride Salt: The salt form typically exists as a solid powder, which increases the risk of inhalation. As a hydrochloride salt, it can be irritating to the respiratory tract and skin.[4][9]
Based on these components, the anticipated hazards are summarized below.
Hazard Class
Anticipated Health and Environmental Effects
GHS Pictograms
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.[1][3]
💀
Skin Corrosion/Irritation
Causes skin irritation and may cause an allergic skin reaction.[4][9] Can potentially cause severe burns due to the azetidine component.[2]
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The most effective safety protocols prioritize the hierarchy of controls:
Elimination/Substitution: If possible, use a less hazardous chemical.
Engineering Controls: Physically isolate the hazard from the researcher. This is the most critical step for handling this compound.
Administrative Controls: Changes to work practices (e.g., standard operating procedures, training).
Personal Protective Equipment (PPE): Equipment worn to minimize exposure.
This guide focuses on the operational phase where engineering controls and PPE are paramount.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable when handling 4-(Azetidin-3-yl)aniline dihydrochloride to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.
PPE Category
Item
Specifications and Rationale
Hand Protection
Double-gloving with chemical-resistant gloves.
Outer Glove: Butyl rubber or Viton for robust chemical resistance. Inner Glove: Nitrile gloves provide a secondary barrier and are suitable for short-term contact.[10] Always check the manufacturer's compatibility chart for aniline and hydrochloride solutions. Gloves must be tested according to standards like EN 374.[1] Immediately replace any gloves that show signs of degradation.
Eye & Face Protection
Chemical safety goggles and a full-face shield.
The compound is anticipated to cause serious, irreversible eye damage.[3][9] Goggles provide a seal against dust and splashes. A face shield is mandatory when handling the powder or preparing solutions to protect the entire face from splashes.
Body Protection
Flame-retardant laboratory coat and a chemical-resistant apron.
A fully buttoned lab coat protects against incidental contact. An apron provides an additional layer of protection against spills and splashes of solutions. Ensure clothing is long-sleeved and pants cover the ankles.
Foot Protection
Closed-toe, chemical-resistant shoes.
Shoes must be non-porous and fully enclose the foot to protect against spills.
Respiratory Protection
NIOSH-approved respirator.
For Solids/Powders: A P100 (or N100) particulate respirator is required to prevent inhalation of dust. For Solutions (if risk of aerosolization exists): An air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is necessary. All work with this compound, especially handling the solid, should be performed within a certified chemical fume hood to minimize the need for respiratory protection.[10] However, a respirator should always be available for emergencies.
Operational and Disposal Plan
A systematic workflow is essential for maintaining a safe laboratory environment.
Safe Handling Workflow Diagram
Caption: A procedural workflow for safely handling 4-(Azetidin-3-yl)aniline dihydrochloride.
Step-by-Step Handling Procedures
Preparation:
Risk Assessment: Conduct and document a thorough risk assessment for the specific experiment.
Engineering Controls: Before beginning, ensure the chemical fume hood has a valid certification and the airflow is adequate.[10]
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[10]
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, dry sand), and separate, sealable bags for waste collection must be readily accessible.[10][11]
PPE: Don all required PPE as detailed in the table above before entering the designated handling area.
Handling (to be performed exclusively within a chemical fume hood):
Weighing Solid: Use an anti-static weigh boat or paper to handle the solid compound. Perform this task deep within the fume hood to contain any airborne dust.
Dissolving: When preparing solutions, slowly add the solid 4-(Azetidin-3-yl)aniline dihydrochloride to the solvent with stirring to control the dissolution rate and prevent splashing.
Transfers: Use a syringe or pipette for all liquid transfers to minimize the risk of spills.
Spill Management:
Evacuation: Evacuate all non-essential personnel from the area.
Containment: If trained and safe to do so, contain the spill using an inert absorbent material.[11] Do not use combustible materials.
Collection: Carefully collect the absorbed material and contaminated items into a clearly labeled, sealed container for hazardous waste disposal.[10]
Decontamination: Wash the spill area thoroughly after clean-up is complete.
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department. For large spills, evacuate immediately and contact EHS or emergency services.
Disposal Plan
Due to its anticipated high aquatic toxicity and other health hazards, all waste containing 4-(Azetidin-3-yl)aniline dihydrochloride must be treated as hazardous waste.[1][3]
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable labware.
Liquid Waste: Unused or spent solutions.
Environmental Protection: Under no circumstances should this material or its container be released into the environment. Do not empty into drains.[1][6]
Final Disposal: Dispose of all waste through your institution's certified hazardous waste management program, following all local, state, and federal regulations.[3][11]
References
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. ()
Aniline - Incident management - GOV.UK. ()
Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. ()
Standard Operating Procedure: Aniline - University of Washington. ()
4-(Azetidin-3-yl)aniline - ChemScene. ()
Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem. ()
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. ()